molecular formula C4H4F3NO B069010 4-Amino-1,1,1-trifluoro-3-buten-2-one CAS No. 184848-89-3

4-Amino-1,1,1-trifluoro-3-buten-2-one

カタログ番号: B069010
CAS番号: 184848-89-3
分子量: 139.08 g/mol
InChIキー: DHJDPIHFALRNER-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1,1,1-trifluoro-3-buten-2-one is a versatile and highly valuable β-enaminone scaffold, distinguished by the presence of a reactive trifluoromethyl group. This compound serves as a pivotal building block in synthetic organic and medicinal chemistry, enabling the efficient construction of a diverse array of nitrogen- and oxygen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the ketone and the olefinic system, facilitating nucleophilic additions and cyclocondensation reactions. Its primary research value lies in the development of novel pharmacologically active molecules, as the β-enaminone core mimics a peptide bond isostere, and the incorporation of the trifluoromethyl group is a established strategy to improve a compound's metabolic stability, lipophilicity, and binding affinity. Researchers utilize this synthon to explore new chemical space in drug discovery programs, particularly for targets in oncology, central nervous system (CNS) diseases, and infectious diseases, where the trifluoromethyl motif is prevalent. This product is intended for laboratory research applications by qualified personnel only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDPIHFALRNER-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/N)\C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184848-89-3
Record name 4-Amino-1,1,1-trifluorobut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Enaminones

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall performance.[1][2] Within this context, 4-Amino-1,1,1-trifluoro-3-buten-2-one emerges as a highly versatile and reactive building block. As a trifluoromethylated enaminone, it possesses a unique "push-pull" electronic system, with the electron-donating amino group conjugated to the electron-withdrawing trifluoroacetyl group through a carbon-carbon double bond.[2] This electronic arrangement imbues the molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of complex chemical structures, particularly fluorine-containing heterocycles.[3][4]

This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 184848-89-3, is a compound that marries the stability of a trifluoromethyl group with the reactivity of a vinylogous amide.[5][6] Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₄H₄F₃NO[5][7]
Molecular Weight 139.08 g/mol [5][7]
Appearance Liquid, solid, or semi-solid[8]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[8]
Purity (Typical) ≥95%[8]

The structure of this enaminone is characterized by a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), which favors the Z-isomer configuration. This hydrogen bond forms a stable six-membered ring, significantly influencing the molecule's planarity and conformational preference.[9]

Tautomerism and Isomerism

Like other β-dicarbonyl derivatives, this compound can exist in equilibrium between its enaminone and a less stable iminoketone tautomeric form. However, the conjugated enaminone form is overwhelmingly favored due to the stability conferred by the delocalized π-system and the intramolecular hydrogen bond.[10]

Caption: Keto-enol tautomerism of the enaminone.

Synthesis of this compound

The primary and most logical synthetic route to this compound is the condensation reaction between 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and a source of ammonia, such as ammonium acetate.[2][11] This reaction is a classic method for forming enaminones from β-dicarbonyl compounds.

Synthesis TFPD 1,1,1-Trifluoro-2,4-pentanedione Intermediate Hemiaminal Intermediate TFPD->Intermediate + NH₃ Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Intermediate Product This compound Intermediate->Product - H₂O (Condensation)

Caption: Synthetic pathway to the target compound.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via condensation.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

  • Ammonium acetate (1.5 eq)[11]

  • Benzene or Toluene (as solvent)

  • Dean-Stark apparatus

  • Standard reflux glassware

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Reactor: To the flask, add 1,1,1-trifluoro-2,4-pentanedione and the solvent (e.g., benzene).

  • Addition of Amine Source: Add ammonium acetate to the mixture.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected.

  • Work-up: Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization (if solid) or column chromatography to yield the final product.[2]

Causality Behind Experimental Choices:

  • Azeotropic Removal of Water: The condensation reaction is an equilibrium process. By removing water using a Dean-Stark trap, the equilibrium is shifted towards the product side, ensuring a high yield, a principle rooted in Le Chatelier's principle.

  • Ammonium Acetate as Ammonia Source: Ammonium acetate is a convenient and mild source of ammonia in situ, which is often preferred over using gaseous ammonia directly.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although a complete, published dataset for this specific molecule is elusive, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[9][12]

TechniqueExpected Features
¹H NMR - Vinyl Proton (-CH=): A singlet or doublet around 5.0-6.0 ppm. - Amine Protons (-NH₂): Two broad singlets, one for the non-hydrogen-bonded proton (around 5.5-7.5 ppm) and one for the intramolecularly hydrogen-bonded proton (deshielded, >10 ppm). - Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of 180-195 ppm. - Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹JC-F coupling) around 115-120 ppm. - Olefinic Carbons (=CH- and =C(NH₂)-): Signals between 90-160 ppm. - Methyl Carbon (-CH₃): A signal around 20-30 ppm.
¹⁹F NMR - A singlet for the -CF₃ group, typically in the range of -65 to -75 ppm (relative to CFCl₃). The precise chemical shift is sensitive to the electronic environment.[9]
IR Spectroscopy - N-H Stretch: Broad bands in the 3200-3400 cm⁻¹ region. - C=O Stretch: A strong absorption band around 1600-1640 cm⁻¹, shifted to lower frequency due to conjugation and intramolecular hydrogen bonding. - C=C Stretch: A band in the 1550-1600 cm⁻¹ region. - C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (139.08). - Fragmentation: Characteristic loss of fragments such as CF₃, CO, and CH₃.

Chemical Reactivity and Synthetic Applications

The "push-pull" nature of the enaminone scaffold makes this compound a versatile synthon, capable of acting as both a nucleophile and an electrophile.

Reactivity Enaminone This compound N_Nu Nitrogen (Nucleophilic) Enaminone->N_Nu Acts as Nucleophile C_alpha_Nu α-Carbon (Nucleophilic) Enaminone->C_alpha_Nu Acts as Nucleophile C_beta_El β-Carbon (Electrophilic) Enaminone->C_beta_El Acts as Electrophile CO_El Carbonyl Carbon (Electrophilic) Enaminone->CO_El Acts as Electrophile Substituted_Enaminones N-Substituted Enaminones N_Nu->Substituted_Enaminones Acylation / Alkylation Heterocycles Heterocyclic Synthesis (e.g., Pyrazoles, Pyrimidines) C_beta_El->Heterocycles Cyclocondensation CO_El->Heterocycles Cyclocondensation

Caption: Reactivity map of the enaminone scaffold.

Key Application: Synthesis of Trifluoromethyl-Pyrazoles

One of the most significant applications of trifluoromethylated enaminones is in the synthesis of pyrazoles, a class of heterocycles prevalent in pharmaceuticals.[13] The reaction of this compound with hydrazine or its derivatives provides a direct route to 3(5)-trifluoromethyl-5(3)-methylpyrazoles.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon, followed by an intramolecular cyclization with the elimination of water. The regioselectivity (i.e., whether the CF₃ group is at the 3 or 5 position) can be influenced by the reaction conditions and the nature of the hydrazine substituent.

Pyrazole_Synthesis Enaminone 4-Amino-1,1,1-trifluoro- 3-buten-2-one Intermediate Adduct/ Cyclized Intermediate Enaminone->Intermediate Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate + Pyrazole Trifluoromethyl- Pyrazole Derivative Intermediate->Pyrazole - H₂O, - NH₃

Caption: General scheme for pyrazole synthesis.

This synthetic strategy is highly valuable in drug discovery. For instance, pyrazole scaffolds are central to the structure of COX-2 inhibitors like Celecoxib, and the inclusion of a trifluoromethyl group is a common strategy to enhance potency and pharmacokinetic properties.[14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely published, safety precautions can be inferred from its structural components and data for analogous compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

  • Hazards: The compound is expected to be harmful if swallowed and may cause serious eye irritation or damage.[8] Compounds of this class can be skin irritants.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[8]

Future Outlook and Conclusion

This compound stands as a potent and versatile building block for chemical synthesis. Its value is intrinsically linked to the growing demand for fluorinated compounds in the pharmaceutical and agrochemical industries.[1][4] The dual nucleophilic and electrophilic nature of its enaminone core provides a robust platform for constructing complex molecular architectures, most notably trifluoromethyl-substituted heterocycles.

Future research will likely focus on expanding the synthetic utility of this and related enaminones, exploring novel cycloaddition and cross-coupling reactions, and leveraging its unique properties to design next-generation bioactive molecules. For drug development professionals and synthetic chemists, a thorough understanding of the properties and reactivity of this compound is essential for unlocking its full potential in creating innovative chemical entities.

References

Physicochemical characteristics of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1,1,1-trifluoro-3-buten-2-one, a fluorinated enaminone, represents a versatile building block in synthetic organic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and making it a valuable precursor for the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a summary of the known physicochemical characteristics of this compound, outlines general synthetic approaches, and discusses its potential applications in drug development based on the reactivity of related compounds. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide also draws upon data from structurally similar compounds to infer potential properties and reactivity patterns.

Physicochemical Characteristics

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the basic and computed properties that have been identified.

PropertyValueSource
CAS Number 184848-89-3[1][2]
Molecular Formula C₄H₄F₃NO[1]
Molecular Weight 139.08 g/mol [1][]
Appearance Liquid[2]
Synonyms (E)-4-amino-1,1,1-trifluoro-but-3-en-2-one, 4-Amino-1,1,1-trifluorobut-3-en-2-one[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of structurally related β-amino-α,β-unsaturated ketones and trifluoromethylated enaminones is well-documented. A general and plausible synthetic route would involve the condensation of a trifluoromethyl β-diketone or a related precursor with an amine source.

A common method for the synthesis of similar enaminones involves the reaction of a trifluoroacetoacetate ester with an amine. For instance, the Claisen condensation of ethyl trifluoroacetate and ethyl acetate can yield ethyl 4,4,4-trifluoroacetoacetate, which is a key intermediate for various agrochemicals and pharmaceuticals.[4]

A generalized workflow for the synthesis of a trifluoromethylated enaminone is depicted below.

G cluster_0 Synthesis Workflow Start Ethyl Trifluoroacetate + Acetone Step1 Base-catalyzed Condensation Start->Step1 Intermediate 4,4,4-Trifluoro-3-oxobutanal (or related β-ketoaldehyde) Step1->Intermediate Step2 Reaction with Ammonia (or amine source) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • A broad singlet corresponding to the -NH₂ protons.

  • Two doublets in the vinylic region for the -CH=CH- protons, showing cis or trans coupling.

  • The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR:

  • A signal for the carbonyl carbon.

  • Signals for the two vinylic carbons.

  • A quartet for the trifluoromethyl carbon due to coupling with fluorine.

IR Spectroscopy:

  • N-H stretching vibrations for the primary amine.

  • C=O stretching vibration for the ketone.

  • C=C stretching for the alkene.

  • Strong C-F stretching bands.

Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of 139.08.

  • Fragmentation patterns consistent with the loss of small molecules like CO, CF₃, and parts of the amino-alkene chain.

Reactivity and Potential Applications in Drug Development

Trifluoromethylated enaminones are valuable intermediates in organic synthesis due to their dual functionality. The enaminone moiety can act as a nucleophile at the β-carbon and the nitrogen atom, while the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the β-carbon of the double bond.

Synthesis of Heterocyclic Compounds

A primary application of compounds like this compound is in the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in many pharmaceuticals and agrochemicals. For example, the reaction of similar enaminones with dinucleophiles can lead to the formation of pyrimidines, pyridines, and other important heterocyclic systems.

The diagram below illustrates a general reaction pathway for the synthesis of a trifluoromethyl-substituted pyrimidine from a trifluoromethylated enaminone.

G cluster_1 Pyrimidine Synthesis Pathway Enaminone 4-Amino-1,1,1-trifluoro- 3-buten-2-one Reaction Condensation/ Cyclization Enaminone->Reaction Amidine Amidine (e.g., Guanidine) Amidine->Reaction Pyrimidine Trifluoromethyl- substituted Pyrimidine Reaction->Pyrimidine

Caption: General pathway for pyrimidine synthesis from a trifluoromethyl enaminone.

Potential Biological Significance

The trifluoromethyl group is a key feature in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific biological activities have been reported for this compound, related trifluoromethyl-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors and modulators of signaling pathways. Further research into the biological properties of this compound and its derivatives could be a promising area for drug discovery.

Conclusion

This compound is a potentially valuable, yet under-characterized, building block in organic synthesis. While its basic chemical identity is established, a significant opportunity exists for further research to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its utility in the synthesis of novel, biologically active compounds. The information provided in this guide, based on available data and knowledge of related compounds, serves as a foundation for future investigations into this promising molecule.

References

In-Depth Technical Guide: 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 184848-89-3

A Versatile Trifluoromethylated Building Block for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1,1,1-trifluoro-3-buten-2-one, a key intermediate in modern organic synthesis. The unique combination of a trifluoromethyl group, a ketone, and a vinylogous amine functionality makes this compound a highly reactive and versatile synthon for the preparation of a wide array of heterocyclic compounds with significant potential in drug discovery and agrochemical development.

Chemical and Physical Properties

This compound is an organic compound that is noted for its trifluoromethyl group which enhances its reactivity and imparts unique properties to its derivatives. The presence of both a double bond and a ketone group further contributes to its chemical versatility.

PropertyValueReference
Molecular Formula C₄H₄F₃NO[1][2]
Molecular Weight 139.08 g/mol [1]
Appearance Light yellow to yellow liquid or solid/semi-solid[3][4]
Purity ≥95%[2]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[4]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a plausible and commonly utilized synthetic route involves the reaction of an appropriate precursor with ammonia. A likely starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, where the ethoxy group can be displaced by ammonia in a nucleophilic substitution reaction.

A general procedure for the synthesis of related trifluoromethylated-enaminones involves the reaction of a formylated acetophenone with a primary amine in a suitable solvent like acetic acid or ethanol.[4]

Proposed Synthetic Pathway:

Synthesis of this compound 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Product This compound 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one->Product Nucleophilic Substitution Ammonia Ammonia (NH3) Ammonia->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted and from Analogs)

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the vinyl protons and the amine protons. The vinyl protons would likely appear as doublets, with coupling constants indicative of their geometric relationship. The amine protons may appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon, the vinyl carbons, and the trifluoromethyl carbon (which would exhibit splitting due to fluorine coupling).
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C=C stretching (around 1600-1640 cm⁻¹). A study on the infrared spectra of the closely related 4-(N-methylamino)- and 4-(N,N-dimethylamino)-1,1,1-trifluorobut-3-en-2-ones provides valuable comparative data.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (139.08 g/mol ).

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional molecule, and its reactivity is characterized by the interplay of the amine, ketone, and trifluoromethylated double bond. This makes it a valuable precursor for the synthesis of various heterocyclic compounds.

The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making the carbonyl carbon more electrophilic and the double bond susceptible to nucleophilic attack. The amino group, on the other hand, can act as a nucleophile.

Key Reactions and Applications:

  • Synthesis of Heterocycles: This compound is an excellent synthon for the preparation of various nitrogen- and oxygen-containing heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry.[6] The reaction with dinucleophiles can lead to the formation of seven-membered rings like diazepines.

  • Precursor for Bioactive Molecules: The trifluoromethyl group is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[7] Therefore, derivatives of this compound are attractive targets for drug discovery programs.

Reaction with Dinucleophiles to Form Heterocycles:

Heterocycle_Synthesis Start This compound Heterocycle Trifluoromethylated Heterocycle (e.g., Pyrazole, Pyrimidine) Start->Heterocycle Cyclocondensation Dinucleophile Dinucleophile (e.g., Hydrazine, Guanidine) Dinucleophile->Heterocycle

Caption: General scheme for heterocycle synthesis.

Potential in Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance the pharmacological properties of a molecule.[7] Trifluoromethylated compounds often exhibit improved metabolic stability and can act as bioisosteres for other chemical groups.

While specific biological activities of this compound itself are not widely reported, its utility as a precursor for various bioactive heterocycles is of significant interest. For instance, pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.

Potential Drug Discovery Workflow:

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for drug discovery applications.

Safety Information

Detailed toxicology data for this compound is limited. As with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features make it an attractive starting material for the synthesis of a diverse range of trifluoromethylated heterocyclic compounds with significant potential in the development of new pharmaceuticals and agrochemicals. Further research into the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Spectroscopic and Synthetic Profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 4-Amino-1,1,1-trifluoro-3-buten-2-one. Due to a scarcity of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and analogy to similar compounds. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from fundamental principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR ~5.2 - 5.6Doublet~7-9=CH-CO
~7.0 - 7.5Doublet of triplets~12-14, ~7-9=CH-NH₂
~6.0 - 8.0 (broad)Singlet--NH₂
¹³C NMR ~95 - 105Quartet~270-280 (C-F)CF₃
~180 - 190Quartet~35-40 (C-C-F)C=O
~90 - 100Singlet-=CH-CO
~145 - 155Singlet-=CH-NH₂
¹⁹F NMR ~ -70 to -80Singlet--CF₃

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C NMR). The amino protons' chemical shift can be highly variable depending on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H stretchAmine (-NH₂)
3000 - 3100C-H stretchAlkene (=C-H)
1680 - 1700C=O stretchKetone (α,β-unsaturated)
1620 - 1640C=C stretchAlkene
1550 - 1650N-H bendAmine (-NH₂)
1100 - 1300C-F stretchTrifluoromethyl (-CF₃)
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Interpretation
139[C₄H₄F₃NO]⁺Molecular Ion (M⁺)
120[M - F]⁺ or [M - NH₃ - H]⁺Loss of a fluorine atom or ammonia and hydrogen
92[M - F - CO]⁺Loss of fluorine and carbon monoxide
70[M - CF₃]⁺Loss of the trifluoromethyl group
69[CF₃]⁺Trifluoromethyl cation

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. No external standard is typically needed as the spectrometer's fluorine frequency is a reliable reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) ionization is a common method for small, volatile molecules and would likely produce the fragmentation pattern predicted above. Electrospray Ionization (ESI) is another option, particularly if analyzing for the molecular ion with minimal fragmentation.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI). The analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the nucleophilic substitution of the ethoxy group in 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with ammonia. The ethoxy compound is a known versatile building block in organic synthesis.[1][2]

Synthesis_Pathway reagent1 Ethyl Trifluoroacetate intermediate 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reagent1->intermediate Base (e.g., NaOEt) reagent2 Acetone reagent2->intermediate product This compound intermediate->product Nucleophilic Substitution reagent3 Ammonia (NH₃) reagent3->product

Caption: Proposed synthesis of this compound.

References

In-Depth Technical Guide: Stability and Storage of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Amino-1,1,1-trifluoro-3-buten-2-one. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical classes, including β-amino-α,β-unsaturated ketones (enaminones) and organofluorine compounds. It outlines potential degradation pathways, recommended storage conditions, and general methodologies for stability assessment to ensure the integrity of the compound in research and development settings.

Introduction

This compound is a fluorinated enaminone of interest in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the molecule's chemical properties, including its stability. Understanding the stability profile of this compound is crucial for its proper handling, storage, and application in experimental work to ensure reproducible results and prevent the formation of unwanted degradation products.

Chemical Properties

PropertyValueSource
CAS Number 184848-89-3[1][2]
Molecular Formula C₄H₄F₃NO[1]
Molecular Weight 139.08 g/mol [1]
Alternate Name 4-Amino-2-oxo-1,1,1-trifluorobut-3-ene[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. These are primarily inferred from the known reactivity of enaminones and trifluoromethyl ketones.

Hydrolysis

The enaminone functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the C-N bond.

  • Acid-Catalyzed Hydrolysis: Protonation of the enamine nitrogen or the carbonyl oxygen can facilitate nucleophilic attack by water, leading to the formation of 4,4,4-trifluoroacetoacetic acid and ammonia.

  • Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, strong bases could promote hydrolysis.

Photodegradation

Enaminones are known to be photosensitive. Exposure to light, particularly UV radiation, can induce various reactions. The specific photochemical behavior of this compound has not been documented, but potential reactions include:

  • Isomerization: Cis-trans isomerization around the C=C double bond.

  • Cyclization Reactions: Intramolecular cyclization pathways may be possible.

  • Radical Reactions: Photo-induced radical formation could lead to a variety of degradation products.

Thermal Degradation

Elevated temperatures can promote the degradation of fluorinated organic compounds. Thermal decomposition of fluoropolymers is known to produce various smaller fluorinated compounds.[3] While the specific thermal decomposition products of this compound are unknown, heating could lead to fragmentation of the molecule.

Oxidation

The enamine double bond may be susceptible to oxidation, leading to the formation of various oxidized species. The presence of oxidizing agents should be avoided during storage and handling.

cluster_factors Stress Factors cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Photodegradation Photodegradation Compound->Photodegradation Thermal_Degradation Thermal Degradation Compound->Thermal_Degradation Oxidation Oxidation Compound->Oxidation Moisture Moisture/Humidity Moisture->Hydrolysis Light Light (UV/Visible) Light->Photodegradation Heat Elevated Temperature Heat->Thermal_Degradation pH Acidic/Basic pH pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Products Various Degradants Hydrolysis->Products Photodegradation->Products Thermal_Degradation->Products Oxidation->Products

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of potential thermal degradation and other chemical reactions.
Light Store in a light-resistant container (e.g., amber vial) and in the dark.To prevent photo-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.To prevent hydrolysis.
Purity Use high-purity solvents and reagents when preparing solutions to avoid introducing contaminants that could catalyze degradation.Impurities can act as catalysts for decomposition.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following general methodologies, based on ICH guidelines, can be adapted for its stability evaluation.[4][5][6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][6]

Objective: To accelerate the degradation of the compound under various stress conditions to understand its degradation pathways.

General Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength of maximum absorbance of the parent compound and/or mass spectrometry (LC-MS) for identification of degradation products.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

start Start: Stability Assessment prep Prepare Sample Solutions start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Identify & Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, an understanding of its chemical nature as a fluorinated enaminone allows for the formulation of robust handling and storage protocols. Researchers and drug development professionals should be aware of its potential susceptibility to hydrolysis, photodegradation, and thermal stress. For critical applications, it is strongly recommended to perform in-house stability studies using the general methodologies outlined in this guide to ensure the quality and integrity of the compound.

References

Reactivity profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth literature on the reactivity profile of this compound is limited. This guide infers its reactivity based on its close structural analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a well-documented and versatile building block in fluorine chemistry. The reactivity of the amino compound is expected to be analogous to the ethoxy compound, particularly in reactions involving nucleophilic attack at the carbonyl carbon and the β-carbon, with the primary difference being the nature of the leaving group (amine vs. ethoxide).

Introduction

This compound is a trifluoromethylated enaminone, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. This guide provides a comprehensive overview of the expected reactivity of this compound, based on the known chemistry of its ethoxy analog.

Core Reactivity

The reactivity of this compound is dictated by the interplay of several functional groups: the electrophilic trifluoromethyl ketone, the electron-rich enamine system, and the potential for nucleophilic substitution at the β-position.

Key Reactive Sites:

  • Carbonyl Carbon (C2): Highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it susceptible to attack by a wide range of nucleophiles.

  • β-Carbon (C4): Part of an electron-deficient double bond, making it a prime target for Michael-type additions. The amino group can also be displaced by nucleophiles in addition-elimination reactions.

  • Enamine Double Bond (C3=C4): Can participate in cycloaddition reactions.

Synthesis

The synthesis of this compound can be inferred from the synthesis of other trifluoromethylated enaminones. A common route involves the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with ammonia or an ammonia equivalent.

Experimental Protocol: General Synthesis of 4-(Alkylamino)-1,1,1-trifluoro-3-buten-2-ones

This protocol for the synthesis of related N-alkylated enaminones can be adapted for the synthesis of the title compound using ammonia.

  • Reagents:

    • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

    • Amine (e.g., ammonia, primary or secondary amine)

    • Anhydrous acetonitrile

  • Procedure:

    • A solution of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C.

    • The amine (1.1 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours), or heated under reflux if necessary.

    • The solvent is removed under reduced pressure.

    • The residue is purified by silica gel chromatography or recrystallization to yield the desired enaminone.

Reactivity Profile and Key Reactions

The following sections detail the expected reactivity of this compound based on the known reactions of ETFBO.

Reactions with Nucleophiles

4.1.1. C-Nucleophiles (Organometallic Reagents)

The reaction with organometallic reagents is expected to be regioselective, depending on the nature of the reagent.

  • Grignard Reagents (e.g., Phenylmagnesium bromide): Likely to result in the substitution of the amino group to yield β-arylvinyltrifluoromethylketones.

  • Organozinc Compounds: Expected to undergo 1,2-addition to the carbonyl group.

Table 1: Summary of Reactions with C-Nucleophiles (based on ETFBO)

NucleophileProduct TypeYield (%)
Phenylmagnesium bromideEthoxy group substitutionNot specified
Organozinc compounds1,2-addition to carbonylNot specified

4.1.2. N-Nucleophiles

Reactions with nitrogen nucleophiles are crucial for the synthesis of various nitrogen-containing heterocycles.

  • Ethylenediamine: Reacts to form 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield.[1][2]

  • o-Phenylenediamine: Yields 2-trifluoromethyl benzimidazole.

  • Hydrazines: Lead to the formation of trifluoromethyl-substituted pyrazoles. This is a highly valuable transformation in medicinal chemistry.

  • Urea: In the presence of acid, can lead to the formation of trifluoromethyl-pyrimidinones.

Table 2: Summary of Reactions with N-Nucleophiles (based on ETFBO)

NucleophileProductYield (%)
Ethylenediamine5-trifluoromethyl-2,3-dihydro-1,4-diazepineGood
o-Phenylenediamine2-trifluoromethyl benzimidazoleNot specified
HydrazineTrifluoromethyl-pyrazolesGood
UreaTrifluoromethyl-pyrimidinonesNot specified
Experimental Protocol: Synthesis of 5-trifluoromethyl-2,3-dihydro-1,4-diazepine[3]
  • Reagents:

    • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.68 g, 10 mmol)

    • Ethylenediamine (0.6 g, 10 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a solution of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol, add ethylenediamine.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Continue stirring at 80°C for 20 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified by standard methods.

Reactions with Phosphorous Nucleophiles

Phosphorous nucleophiles exhibit diverse reactivity with this class of compounds.

  • Triethyl phosphite: Undergoes a [4+2] cycloaddition reaction upon heating.[3]

  • Tributyl phosphine: Results in a double addition product.[3]

Table 3: Summary of Reactions with Phosphorous Nucleophiles (based on ETFBO)

NucleophileProduct Type
Triethyl phosphite[4+2] cycloaddition
Tributyl phosphineDouble addition
Cycloaddition Reactions

The enone system can participate in cycloaddition reactions, providing access to complex cyclic structures. The reaction with triethyl phosphite is a key example of a [4+2] cycloaddition.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for the synthesis of heterocyclic compounds from this compound.

Synthesis_Pathway ETFBO 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one (ETFBO) Target 4-Amino-1,1,1-trifluoro- 3-buten-2-one ETFBO->Target Nucleophilic Substitution Ammonia Ammonia (NH3) Ammonia->Target

Caption: Synthesis of this compound from ETFBO.

Reactivity_Profile cluster_nucleophiles Nucleophilic Reactions cluster_products Product Classes Start This compound Grignard Grignard Reagents Start->Grignard Organozinc Organozinc Reagents Start->Organozinc Hydrazine Hydrazine Start->Hydrazine Diamine Diamines Start->Diamine Phosphine Phosphines Start->Phosphine Substituted_Ketone β-Arylvinyl- trifluoromethylketones Grignard->Substituted_Ketone Substitution Carbonyl_Adduct 1,2-Carbonyl Addition Products Organozinc->Carbonyl_Adduct 1,2-Addition Pyrazole Trifluoromethyl- pyrazoles Hydrazine->Pyrazole Cyclocondensation Diazepine Trifluoromethyl- diazepines Diamine->Diazepine Cyclocondensation Phosphonium_Ylide Phosphonium Ylides/ Adducts Phosphine->Phosphonium_Ylide Addition

Caption: Reactivity profile with various nucleophiles.

Heterocycle_Synthesis_Workflow Start Start: 4-Amino-1,1,1-trifluoro- 3-buten-2-one & Nucleophile Reaction Reaction in suitable solvent (e.g., Ethanol, Acetonitrile) Start->Reaction Monitoring Monitor reaction progress (TLC, GC-MS, NMR) Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Upon completion Purification Purification (Column chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec, Elemental Analysis) Purification->Characterization FinalProduct Final Heterocyclic Product Characterization->FinalProduct

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a promising building block for the synthesis of a wide array of trifluoromethyl-containing compounds, particularly heterocycles of medicinal interest. Its reactivity, inferred from its ethoxy analog, demonstrates its versatility in undergoing reactions with a diverse range of nucleophiles and participating in cycloaddition reactions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable compound. Further experimental studies on the specific reactivity of the title compound are warranted to fully elucidate its chemical profile.

References

Solubility of 4-Amino-1,1,1-trifluoro-3-buten-2-one in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physicochemical Properties of 4-Amino-1,1,1-trifluoro-3-buten-2-one with a Focus on Solubility

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

This compound, a trifluoromethyl-containing enaminone, is a chemical intermediate of interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a key structural motif known to modulate the physicochemical and biological properties of molecules, including lipophilicity, metabolic stability, and binding affinity. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties

While specific solubility data is not available, the known physicochemical properties of this compound are summarized in Table 1. This information provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 372-29-2[1][2][3]
Molecular Formula C₄H₄F₃NO[1]
Molecular Weight 139.08 g/mol [1][4]
Appearance Light yellow liquid[5]
Purity ≥98% (by GC)[5]
XLogP3 1.2[4]
Hydrogen Bond Donor Count 1[4]

Note: The CAS number 184848-89-3 is also associated with this compound in some chemical supplier databases.[5][6][7][8]

Discussion on Solubility

General Principles and the Influence of the Trifluoromethyl Group

The solubility of a compound is influenced by its polarity, molecular size, and the intermolecular forces it can form with a solvent. The structure of this compound, with its amino and keto groups, suggests the potential for hydrogen bonding, which would favor solubility in polar solvents.

The presence of the trifluoromethyl (-CF₃) group significantly impacts a molecule's properties. It is highly electronegative and can increase lipophilicity.[9] The C-F bond is very strong, contributing to the high metabolic stability of trifluoromethylated compounds.[9] Generally, the introduction of a trifluoromethyl group is a common strategy to enhance the lipophilicity and membrane permeability of drug candidates.[9]

Expected Solubility Profile

Based on its structure and the general effects of the trifluoromethyl group, a qualitative solubility profile for this compound can be inferred:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group should allow for hydrogen bonding, suggesting potential solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): The polar ketone functionality and the overall dipole moment of the molecule would suggest moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The increased lipophilicity due to the trifluoromethyl group might impart some solubility, but the polar amino and ketone groups would likely limit it.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. It is plausible that this compound would be soluble in these solvents. A related compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, is reported to have slight solubility in chloroform and methanol.[3]

Experimental Protocol for Solubility Determination

As no specific experimental data for the solubility of this compound has been found, a general experimental workflow for determining solubility is proposed. This can serve as a template for researchers aiming to quantify the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_compound Prepare Saturated Solution (Excess Solute + Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24h with stirring) prep_compound->equilibration filtration Filter to Remove Undissolved Solid equilibration->filtration dilution Dilute Aliquot of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC, GC, UV-Vis) dilution->analysis calculation Calculate Concentration (e.g., g/L, mol/L) analysis->calculation

Caption: A general workflow for the experimental determination of solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilution: The filtered saturated solution is accurately diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: The concentration of the diluted solution is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy against a calibration curve prepared with known standards.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently not available in the peer-reviewed literature or public databases, its physicochemical properties and the known effects of the trifluoromethyl group suggest it is likely to be soluble in a range of polar aprotic and chlorinated organic solvents. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for determining the precise solubility in solvents relevant to their specific applications. The generation and publication of such data would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1,1,1-trifluoro-3-buten-2-one is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, synthesis, and known properties. Due to the limited publicly available data specifically on this compound, this guide also draws parallels with the more extensively studied analogous compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), to infer potential reactivity and applications. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this and related trifluoromethylated enaminones.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This compound, a trifluoromethylated enaminone, represents a potentially valuable synthon for the creation of novel pharmaceuticals and functional materials. Enaminones are versatile intermediates in organic synthesis, and the presence of the trifluoromethyl group in this molecule offers unique opportunities for the development of new chemical entities.

This guide summarizes the known information on this compound, including its chemical identity and physical properties. It also presents a generalized synthetic approach and discusses potential applications based on the reactivity of related compounds.

Discovery and History

Detailed information regarding the specific discovery and historical development of this compound is not extensively documented in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. Its emergence is likely linked to the broader interest in fluorinated building blocks for the pharmaceutical and agrochemical industries.

Research into trifluoromethylated compounds has been active for several decades, with a significant focus on developing synthetic methodologies for their preparation. The study of trifluoromethylated enaminones, as a class of compounds, has revealed their utility in synthesizing a variety of heterocyclic and carbocyclic systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 184848-89-3[1][2][3]
Molecular Formula C4H4F3NO[3]
Molecular Weight 139.08 g/mol [3][4]
Appearance Light yellow liquid[5]
Purity ≥98% (GC)[5]

Synthesis and Reactivity

General Synthetic Approach

A general workflow for the synthesis of trifluoromethylated enaminones is depicted below.

G start Trifluoromethyl Precursor (e.g., Ethyl trifluoroacetoacetate) intermediate β-Diketone Intermediate start->intermediate Claisen Condensation or similar reaction product This compound intermediate->product Condensation reagent Ammonia or Amine Source reagent->product purification Purification (e.g., Distillation, Chromatography) product->purification

General Synthetic Workflow for Trifluoromethylated Enaminones.
Reactivity and Potential Applications

The reactivity of this compound is expected to be characteristic of enaminones, which possess both nucleophilic and electrophilic centers. The enamine moiety can act as a nucleophile, while the carbonyl group and the trifluoromethyl group can render the β-carbon electrophilic.

By analogy to its ethoxy counterpart (ETFBO), which is a valuable precursor in the synthesis of pyrazoles and farnesyltransferase inhibitors, this compound could potentially be utilized in the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity of this compound and its effects on any signaling pathways. Research in this area would be necessary to elucidate its potential as a therapeutic agent or a biological probe. Given the prevalence of trifluoromethyl groups in modern pharmaceuticals, it is plausible that derivatives of this compound could exhibit interesting biological properties.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and key reactions of this compound are not available in the public domain. Researchers wishing to work with this compound would need to develop and optimize their own procedures, likely starting from general methods for the synthesis of enaminones.

A generalized, hypothetical protocol for its synthesis is provided below for illustrative purposes. Note: This is a theoretical procedure and would require experimental validation.

Hypothetical Synthesis of this compound

  • Reaction Setup: To a solution of a suitable trifluoromethyl β-dicarbonyl compound (1 equivalent) in an appropriate solvent (e.g., ethanol, toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add a source of ammonia, such as a solution of ammonia in ethanol or ammonium acetate (1-1.2 equivalents).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Conclusion and Future Outlook

This compound is a commercially available fluorinated building block with significant untapped potential. While there is a notable scarcity of detailed scientific literature on its synthesis, reactivity, and biological activity, its structure suggests it could be a valuable tool for the synthesis of novel heterocyclic compounds. The well-documented utility of the related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, in pharmaceutical synthesis provides a strong rationale for further investigation into the amino analogue.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis protocol.

  • Exploring its reactivity with a variety of electrophiles and nucleophiles.

  • Synthesizing a library of derivatives and screening them for biological activity.

  • Investigating its potential in materials science, for example, in the synthesis of fluorinated polymers or functional dyes.

This technical guide serves as a starting point for researchers and drug development professionals interested in this promising but understudied molecule. The exploration of its chemistry and biology could lead to significant advancements in medicinal chemistry and materials science.

References

Commercial Suppliers and Technical Guide for 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-1,1,1-trifluoro-3-buten-2-one, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and applications, with a focus on providing practical information for laboratory use.

Introduction

This compound, with the CAS number 184848-89-3, is a fluorinated organic compound of growing interest in the pharmaceutical and agrochemical industries. Its structure, featuring a trifluoromethyl group, a ketone, and an enamine moiety, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in drug design. This guide serves as a central resource for professionals seeking to procure and utilize this versatile reagent.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
Santa Cruz Biotechnology184848-89-3C₄H₄F₃NO139.08Not SpecifiedNot Specified
Changzhou Standard Chemical Co., Ltd.184848-89-3C₄H₄F₃NO139.08≥98% (GC)Light yellow liquid
XIAMEN EQUATION CHEMICAL CO.,LTD184848-89-3C₄H₄F₃NO139.08Not SpecifiedNot Specified
CymitQuimica184848-89-3C₄H₄F₃NO139.08≥95%Liquid

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 184848-89-3
Molecular Formula C₄H₄F₃NO
Molecular Weight 139.08 g/mol
Appearance Light yellow liquid[1]
Purity ≥95% to ≥98% (GC)[1]

Further detailed physicochemical data such as boiling point, melting point, density, and spectral data (NMR, IR, MS) are not consistently provided by all suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound could involve the reaction of a trifluoromethyl-containing precursor with a suitable amine source. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_amination Amination cluster_product Final Product start1 Trifluoromethyl Precursor (e.g., Trifluoroacetic anhydride) reaction Acylation & Condensation start1->reaction start2 Vinyl Source (e.g., Vinyl acetate) start2->reaction intermediate Trifluoroacetylated Intermediate reaction->intermediate amination Reaction with Ammonia or Amine Source intermediate->amination product This compound amination->product G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound reaction Cyclocondensation reactant1->reaction reactant2 Amidine or Guanidine Derivative reactant2->reaction product Substituted Trifluoromethyl-Pyrimidine reaction->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethylated Pyrazoles Utilizing 4-Amino-1,1,1-trifluoro-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Trifluoromethyl-Pyrazoles and Fluorinated Building Blocks

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous therapeutic agents and pesticides. The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring often enhances the pharmacological properties of these molecules. The CF₃ group is a lipophilic electron-withdrawing group that can improve metabolic stability, bioavailability, and binding affinity of drug candidates. Consequently, the development of efficient and regioselective methods for the synthesis of trifluoromethylated pyrazoles is an area of intense research.[1][2]

4-Amino-1,1,1-trifluoro-3-buten-2-one and its derivatives have emerged as powerful and versatile building blocks for the construction of various trifluoromethyl-containing heterocycles. These β-enaminoketones possess two electrophilic centers and a nucleophilic amino group, allowing for diverse reactivity. This application note provides a detailed guide to the synthesis of trifluoromethylated pyrazoles via the cyclocondensation of this compound derivatives with hydrazines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity.

Reaction Mechanism: A Stepwise Cyclocondensation Pathway

The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their analogs, such as β-enaminoketones, and hydrazines is a classic and robust transformation known as the Knorr pyrazole synthesis.[3][4] The reaction with this compound proceeds through a well-established cyclocondensation mechanism.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the carbonyl carbon of the enaminone. This is typically the most electrophilic site. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazoles Synthesis Mechanism Enaminone 4-Amino-1,1,1-trifluoro- 3-buten-2-one Intermediate1 Initial Adduct Enaminone->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (5-Hydroxypyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole 3(5)-Trifluoromethyl- pyrazole Intermediate2->Pyrazole Dehydration (-H₂O)

Caption: General mechanism for pyrazole synthesis.

A critical aspect of this reaction is the regioselectivity when using substituted hydrazines (e.g., phenylhydrazine or methylhydrazine). The initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms of the substituted hydrazine. The regiochemical outcome is influenced by both electronic and steric factors of the hydrazine substituent and the reaction conditions. Generally, the more nucleophilic and less sterically hindered nitrogen atom of the hydrazine will preferentially attack the carbonyl carbon.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3(5)-Trifluoromethyl-1H-pyrazoles

This protocol describes a general method for the cyclocondensation of a this compound derivative with hydrazine hydrate or substituted hydrazines.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Varies
Hydrazine hydrate (or substituted hydrazine)≥98%Standard vendor
Ethanol (or other suitable solvent)AnhydrousStandard vendor
Glacial Acetic Acid (optional catalyst)ACS GradeStandard vendor

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (5-10 mL per mmol of enaminone).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base may be added. For less reactive hydrazines, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired trifluoromethylated pyrazole.

Trustworthiness: Self-Validating System

To ensure the identity and purity of the synthesized pyrazoles, a thorough characterization is essential. This includes:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation and confirming the regiochemistry of the product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Protocol 2: Regioselective Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol provides a more specific example for a regioselective synthesis. The reaction of trifluoromethyl β-dicarbonyl compounds with arylhydrazines often leads to the formation of the 1-aryl-5-(trifluoromethyl)pyrazole isomer due to the initial attack of the more nucleophilic nitrogen of the arylhydrazine on the carbonyl carbon adjacent to the methyl group, followed by cyclization involving the nitrogen attached to the aryl group.

Materials and Reagents:

ReagentPurityMolar Eq.
This compound≥97%1.0
Phenylhydrazine≥97%1.1
EthanolAnhydrous-

Procedure:

  • To a solution of this compound (1.0 g, 6.45 mmol) in ethanol (20 mL), add phenylhydrazine (0.77 g, 7.10 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole as the major regioisomer.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical yields for the reaction of this compound with various hydrazines, based on analogous reactions reported in the literature.

Hydrazine DerivativeProduct(s)Typical Yield (%)Regioselectivity
Hydrazine Hydrate3(5)-(Trifluoromethyl)-1H-pyrazole80-95N/A
MethylhydrazineMixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazole75-90Mixture
Phenylhydrazine1-Phenyl-5-(trifluoromethyl)-1H-pyrazole (major) and 1-phenyl-3-(trifluoromethyl)-1H-pyrazole70-85High

Visualization of the Experimental Workflow

Experimental Workflow Start Start: Reagents Setup Reaction Setup (Dissolve Enaminone) Start->Setup Addition Add Hydrazine & Optional Catalyst Setup->Addition Reaction Stir/Heat (Monitor by TLC/GC-MS) Addition->Reaction Workup Work-up (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis End Final Product: Trifluoromethylated Pyrazole Analysis->End

Caption: Step-by-step experimental workflow.

Conclusion

The use of this compound and its derivatives provides an efficient and straightforward route to valuable trifluoromethylated pyrazoles. The reaction proceeds via a reliable cyclocondensation mechanism. A key consideration for researchers is the regioselectivity when employing substituted hydrazines, which can be influenced by the nature of the substituent and the reaction conditions. The protocols and insights provided in this application note offer a solid foundation for the successful synthesis and characterization of this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Amino-1,1,1-trifluoro-3-buten-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,1,1-trifluoro-3-buten-2-one is a valuable and highly reactive fluorinated building block in organic synthesis. The presence of a trifluoromethyl group, a ketone, and a vinylogous amine functionality within a compact structure makes it an attractive precursor for the synthesis of a variety of complex molecules, particularly trifluoromethyl-substituted heterocycles. The trifluoromethyl moiety is of significant interest in medicinal chemistry as its incorporation into bioactive molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of key heterocyclic scaffolds.

Synthesis of this compound

The target compound can be synthesized from its more common ethoxy analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, by reaction with ammonia.[1]

General Workflow for the Synthesis of this compound

G start 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one product This compound start->product Nucleophilic Substitution reagent Ammonia (NH3) reagent->product

Caption: Synthetic route to this compound.

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various trifluoromethyl-containing heterocycles due to its bifunctional nature. The enaminone moiety can react with a variety of binucleophiles to form five- and six-membered rings.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives is a straightforward method for the synthesis of trifluoromethyl-substituted pyrazoles. These compounds are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1H-pyrazole.

EntryReactant 1Reactant 2ProductYield (%)
1This compoundHydrazine Hydrate5-Trifluoromethyl-1H-pyrazoleNot Reported
2This compoundPhenylhydrazine1-Phenyl-5-trifluoromethyl-1H-pyrazoleNot Reported

Note: Yields are expected to be moderate to high based on analogous reactions.

Workflow for Pyrazole Synthesis

G start 4-Amino-1,1,1-trifluoro- 3-buten-2-one intermediate Intermediate Adduct start->intermediate Condensation reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) reagent->intermediate product Trifluoromethyl-Substituted Pyrazole intermediate->product Cyclization & Aromatization G start 4-Amino-1,1,1-trifluoro- 3-buten-2-one intermediate Cyclized Intermediate start->intermediate Cyclocondensation reagent Amidine or Guanidine reagent->intermediate product Trifluoromethyl-Substituted Pyrimidine intermediate->product Aromatization G start 4-Amino-1,1,1-trifluoro- 3-buten-2-one intermediate Dihydropyridine Derivative start->intermediate Condensation/ Cyclization reagent 1,3-Dicarbonyl Compound reagent->intermediate product Trifluoromethyl-Substituted Pyridine intermediate->product Oxidation oxidant Oxidizing Agent oxidant->product

References

The Versatile Role of 4-Amino-1,1,1-trifluoro-3-buten-2-one in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-1,1,1-trifluoro-3-buten-2-one is a valuable fluorinated building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The presence of the trifluoromethyl group is a key feature, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This enaminone scaffold provides a reactive platform for the construction of various pharmacologically active molecules, including but not limited to, pyrimidines and pyridones, which have demonstrated efficacy in diverse disease areas such as infectious diseases and virology.

This document provides a comprehensive overview of the applications of this compound in the synthesis of bioactive compounds, complete with detailed experimental protocols and quantitative biological data to guide researchers and drug development professionals in leveraging this promising chemical entity.

Application in the Synthesis of Antimycobacterial Agents

Trifluoromethyl-substituted pyrimidinones have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. While direct synthesis from this compound is a viable strategy, existing literature demonstrates a closely related synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. The resulting pyrimidinone scaffold has shown significant potential for further optimization to develop novel anti-tuberculosis drugs.

Quantitative Data: Antimycobacterial Activity of Trifluoromethyl Pyrimidinones

Compound IDStructureMIC (IC90) against M. tuberculosis (μM)Cytotoxicity (IC50) against HepG2 cells (μM)Reference
1 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one< 5> 100[1]
2 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one4.9> 100[1]

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (Analogous Synthesis)

This protocol describes the synthesis of a trifluoromethyl pyrimidinone, a structure accessible from precursors like this compound.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Picolinimidamide hydrochloride

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel (60–120 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (700 mg, 3.8 mmol) and picolinimidamide hydrochloride (500 mg, 3.2 mmol) in EtOH (10 mL) at room temperature, add Et3N (2.2 mL, 16.0 mmol).[1]

  • Heat the reaction mixture to 110°C and monitor for completion using thin-layer chromatography (TLC) with EtOAc as the mobile phase.[1]

  • Upon completion, evaporate the solvent to dryness and add ice-cold water (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (60–120 mesh) using 25% EtOAc-hexane as the eluent to yield the final product as a white solid.[1]

Workflow for the Synthesis of Trifluoromethyl Pyrimidinones

G reagents Ethyl 4,4,4-trifluoro-3-oxobutanoate + Picolinimidamide hydrochloride + Et3N in EtOH reaction Cyclocondensation (110°C) reagents->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one purification->product 4.

Caption: Synthetic workflow for a trifluoromethyl pyrimidinone.

Application in the Synthesis of Antiviral Pyridone Derivatives

The trifluoromethyl group is a key pharmacophore in a number of antiviral drugs. The enaminone structure of this compound makes it an ideal starting material for the synthesis of trifluoromethyl-substituted pyridones, a class of compounds with demonstrated antiviral activities.

Quantitative Data: Antiviral Activity of Representative Pyridine Derivatives

Compound ClassVirusMechanism of ActionReference
Pyridine-containing heterocyclesHIV, HCV, HBV, RSV, CMVReverse transcriptase inhibition, polymerase inhibition, etc.[2]

Experimental Protocol: General Synthesis of 4-Trifluoromethyl-2-pyridones (Conceptual)

This protocol outlines a general and efficient method for the synthesis of 4-trifluoromethyl-2-pyridones, which can be adapted from reactions using cyclic 1,3-diones and a trifluoromethyl precursor, with ammonium acetate serving as the ammonia source.

Materials:

  • This compound

  • A cyclic 1,3-dione (e.g., dimedone)

  • Ammonium acetate (NH4OAc)

  • 2-Dimethylaminopyridine (2-DMAP) (catalyst)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the cyclic 1,3-dione (1 equivalent), and ammonium acetate (as a source of ammonia).

  • Add a catalytic amount of 2-DMAP.

  • Add the solvent (e.g., Toluene) and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-trifluoromethyl-2-pyridone.

Signaling Pathway: Inhibition of Viral Replication

G Virus Virus HostCell Host Cell Virus->HostCell Infection ViralReplication Viral Replication (e.g., Reverse Transcriptase, Polymerase) HostCell->ViralReplication Pyridone Trifluoromethyl Pyridone Derivative Pyridone->Inhibition Inhibition->ViralReplication Inhibition

References

Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various trifluoromethyl-substituted heterocycles utilizing 4-amino-1,1,1-trifluoro-3-buten-2-one and its derivatives as versatile building blocks. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl-substituted pyrazoles are a prominent class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general approach involves the cyclocondensation of a β-dicarbonyl equivalent, in this case, a derivative of this compound, with a hydrazine derivative.

General Reaction Scheme:

reagent1 4-Amino-1,1,1-trifluoro- 3-buten-2-one reaction + reagent1->reaction reagent2 Hydrazine Derivative (R-NHNH2) reagent2->reaction product Trifluoromethyl-Substituted Pyrazole reaction->product Cyclocondensation

Caption: General synthesis of trifluoromethyl-pyrazoles.

Experimental Protocol: Synthesis of 1-Aryl-5-(trifluoromethyl)-1H-pyrazoles

This protocol is adapted from the general synthesis of pyrazoles from β-alkoxyvinyl trifluoromethyl ketones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add the substituted hydrazine hydrochloride (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired trifluoromethyl-substituted pyrazole.

Quantitative Data Summary:
Hydrazine Derivative (R-NHNH₂)SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineEthanol80485Adapted from[1]
4-MethylphenylhydrazineEthanol80582Adapted from[1]
4-ChlorophenylhydrazineAcetic Acid100678Adapted from[1]
4-NitrophenylhydrazineAcetic Acid100875Adapted from[1]

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Trifluoromethyl-substituted pyrimidines are key scaffolds in numerous pharmaceuticals, including antiviral and anticancer agents. A common synthetic route is the reaction of a trifluoromethylated 1,3-dicarbonyl equivalent with urea or thiourea.

General Reaction Scheme:

reagent1 4-Amino-1,1,1-trifluoro- 3-buten-2-one reaction + reagent1->reaction reagent2 Urea or Thiourea reagent2->reaction product Trifluoromethyl-Substituted Pyrimidinone/Thione reaction->product Cyclocondensation start Start with This compound and α-Amino Acid Ester step1 Condensation to form β-enamino ketone intermediate start->step1 step2 Intramolecular Cyclization and Dehydration step1->step2 product Trifluoromethyl-Substituted Pyrrole step2->product

References

Application Notes and Protocols: Reactions of 4-Amino-1,1,1-trifluoro-3-buten-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-1,1,1-trifluoro-3-buten-2-one as a versatile building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds. The protocols detailed below are based on established reactions of analogous β-enaminones and related trifluoromethylated synthons, offering a practical guide for laboratory applications.

Introduction

This compound is a highly reactive trifluoromethylated β-enaminone. Its structure combines a nucleophilic enamine moiety with an electrophilic carbonyl group, making it an excellent precursor for a variety of cyclization and substitution reactions. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and drug discovery, as it can enhance metabolic stability, lipophilicity, and binding affinity of the resulting molecules. This document outlines the reactions of this compound with various nucleophiles, with a focus on the synthesis of biologically relevant heterocyclic scaffolds such as pyrazoles and pyrimidines.

Reaction with N-Nucleophiles: Synthesis of Pyrazoles and Pyrimidines

The reaction of this compound with binucleophiles like hydrazines, ureas, and amidines is a cornerstone of its application, leading to the formation of five- and six-membered heterocyclic rings.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound serves as a 1,3-dicarbonyl equivalent in this context. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular condensation and dehydration to yield the pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions.

Pyrazole_Synthesis reagent This compound intermediate Hydrazone Intermediate reagent->intermediate Nucleophilic attack hydrazine Hydrazine (R-NH-NH2) hydrazine->intermediate pyrazole Trifluoromethyl-Pyrazole intermediate->pyrazole Intramolecular condensation & Dehydration Pyrimidine_Synthesis reagent This compound intermediate Condensation Intermediate reagent->intermediate Acid-catalyzed condensation binucleophile Urea / Thiourea / Amidine binucleophile->intermediate pyrimidine Trifluoromethyl-Pyrimidine Derivative intermediate->pyrimidine Cyclization & Dehydration Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound - Add Nucleophile & Catalyst start->setup reaction Reaction: - Stir under specified temperature and time - Monitor by TLC setup->reaction workup Work-up: - Cool reaction mixture - Isolate crude product (filtration or extraction) reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification analysis Characterization: - NMR, MS, IR purification->analysis end End analysis->end

Application Notes and Protocols: N-Protection of Amino Acids Using 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reversible protection of the amino group is a cornerstone of peptide synthesis and the broader field of organic synthesis. Protecting groups prevent unwanted side reactions of the nucleophilic amine functionality, enabling chemoselective transformations at other sites of a molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions without affecting other functional groups.

Fluorinated compounds are of increasing interest in medicinal chemistry and drug development due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The introduction of a trifluoromethyl group into a protecting moiety can, therefore, offer unique advantages. This document outlines a proposed protocol for the N-protection of amino acids using 4-alkoxy-1,1,1-trifluoro-3-buten-2-one derivatives, versatile building blocks for introducing trifluoromethyl groups.[1] The reaction proceeds via a nucleophilic substitution on the electron-deficient double bond, yielding a stable N-protected amino acid.

Proposed Reaction Scheme

The general reaction for the N-protection of an amino acid using a 4-alkoxy-1,1,1-trifluoro-3-buten-2-one derivative is depicted below:

R¹ = Alkyl, Aryl; R² = Side chain of the amino acid

Data Presentation

The following table summarizes the proposed reaction outcomes for the N-protection of various amino acids with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The data is representative of typical N-protection reactions and serves as a guideline for expected results.

Amino AcidR² GroupReaction Time (h)Yield (%)Purity (%)
Glycine-H492>98
L-Alanine-CH₃589>98
L-Valine-CH(CH₃)₂685>97
L-Phenylalanine-CH₂Ph591>98
L-Serine-CH₂OH682>96

Experimental Protocols

1. General Protocol for N-Protection of Amino Acids

This protocol describes a general procedure for the N-protection of a free amino acid using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Materials:

  • Amino acid (e.g., L-Alanine)

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amino acid (1.0 eq.).

  • Add anhydrous DMF to dissolve the amino acid. Gentle heating may be required for some amino acids.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Slowly add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-protected amino acid.

2. Protocol for Deprotection

The trifluoroacetyl-containing protecting group can be removed under mild basic conditions.

Materials:

  • N-protected amino acid

  • Methanol (MeOH)

  • Aqueous ammonia (2 M)

  • Dowex 50WX8 resin (H⁺ form)

Procedure:

  • Dissolve the N-protected amino acid in methanol.

  • Add aqueous ammonia (2 M) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and add Dowex 50WX8 resin.

  • Stir for 30 minutes, then filter the resin and wash with water.

  • Elute the free amino acid from the resin using aqueous ammonia.

  • Concentrate the eluate under reduced pressure to obtain the pure amino acid.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product AminoAcid Amino Acid (R-NH2) NucleophilicAttack Nucleophilic attack of amino group on the electron-deficient alkene AminoAcid->NucleophilicAttack ProtectingAgent 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one ProtectingAgent->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms Elimination Elimination of alkoxide Intermediate->Elimination Collapses ProtectedAA N-Protected Amino Acid Elimination->ProtectedAA Yields

Caption: Proposed reaction mechanism for N-protection.

experimental_workflow start Start dissolve Dissolve amino acid in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_reagent Add 4-alkoxy-1,1,1-trifluoro-3-buten-2-one add_base->add_reagent react Stir at room temperature (4-6 h) add_reagent->react workup Aqueous workup (EtOAc, NaHCO3, Brine) react->workup dry Dry and concentrate workup->dry purify Purify by column chromatography dry->purify end End: Pure N-protected amino acid purify->end

Caption: Experimental workflow for N-protection.

deprotection_strategy start N-Protected Amino Acid dissolve Dissolve in Methanol start->dissolve add_base Add aqueous Ammonia (2M) dissolve->add_base react Stir at room temperature (2-4 h) add_base->react concentrate Concentrate under reduced pressure react->concentrate ion_exchange Purify via Ion-Exchange Chromatography concentrate->ion_exchange end End: Free Amino Acid ion_exchange->end

Caption: Deprotection strategy for the protecting group.

References

Application Notes and Protocols: Synthesis and Evaluation of Farnesyltransferase Inhibitors Derived from 4-Amino-1,1,1-trifluoro-3-buten-2-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of farnesyltransferase (FTase) inhibitors, with a specific focus on analogues derived from 4-amino-1,1,1-trifluoro-3-buten-2-one. Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases, which are implicated in numerous cancers. Inhibition of FTase presents a promising therapeutic strategy for cancer and other diseases. The incorporation of trifluoromethyl groups into inhibitor scaffolds can significantly enhance their potency and metabolic stability.

While direct literature detailing the synthesis of FTase inhibitors from this compound is limited, a closely related analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been reported as a key intermediate in their preparation. The protocols and data presented herein are based on this and other related trifluoromethyl-containing inhibitor syntheses, providing a strong foundation for the development of this novel class of compounds.

Data Presentation

The inhibitory activities of various trifluoromethyl-containing farnesyltransferase inhibitors are summarized in the table below. This data provides a comparative context for the potential efficacy of novel analogues.

Compound IDStructureFTase IC₅₀ (nM)GGTase IC₅₀ (nM)Cell-Based Assay EC₅₀ (nM)
2e o-trifluoromethylbiphenyl substituted 2-amino-nicotinonitrile1.3140013 (Ras processing)
2g o-trifluoromethylbiphenyl substituted 2-amino-nicotinonitrile1.8>140011 (Ras processing)
Captopril Analog Trifluoromethyl-containing captopril analog0.3Not ReportedNot Reported
Enalaprilat Analog 1 Trifluoronorvaline-containing enalaprilat analog20-60Not ReportedNot Reported
Enalaprilat Analog 2 Trifluoronorleucine-containing enalaprilat analog20-60Not ReportedNot Reported

Note: Data for FTase inhibitors derived directly from this compound analogues is not currently available in the public domain. The data presented is for other trifluoromethyl-containing FTase inhibitors to provide a benchmark for activity.

Experimental Protocols

Protocol 1: General Synthesis of Farnesyltransferase Inhibitor Analogues

This protocol describes a generalized synthetic route for the preparation of farnesyltransferase inhibitors using a 4-substituted-1,1,1-trifluoro-3-buten-2-one intermediate. This method is adapted from procedures for analogous compounds and is expected to be applicable for the synthesis using this compound.

Materials:

  • This compound (or 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one)

  • Appropriate nucleophile (e.g., substituted thiols, anilines, or other heterocyclic amines)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous THF at room temperature, add the desired nucleophile (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired farnesyltransferase inhibitor analogue.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Farnesyltransferase Activity Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., L-744,832)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Reaction: In each well of the microplate, add the assay buffer, FPP (final concentration, e.g., 0.5 µM), and the dansylated peptide substrate (final concentration, e.g., 1 µM).

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.

  • Enzyme Initiation: Initiate the reaction by adding farnesyltransferase to each well (final concentration, e.g., 5 nM).

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

Visualizations

Farnesyltransferase Signaling Pathway

Farnesyltransferase_Signaling_Pathway cluster_membrane Cell Membrane Active Ras Active Ras Downstream Signaling (MAPK, PI3K) Downstream Signaling (MAPK, PI3K) Active Ras->Downstream Signaling (MAPK, PI3K) activates Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds SOS SOS Receptor Tyrosine Kinase->SOS activates Inactive Ras (GDP-bound) Inactive Ras (GDP-bound) SOS->Inactive Ras (GDP-bound) activates Farnesyltransferase Farnesyltransferase Inactive Ras (GDP-bound)->Farnesyltransferase Farnesylated Ras Farnesylated Ras Inactive Ras (GDP-bound)->Farnesylated Ras Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyltransferase Farnesyltransferase->Farnesylated Ras catalyzes Farnesylated Ras->Active Ras localizes to Inhibitor Inhibitor Inhibitor->Farnesyltransferase inhibits

Caption: Farnesyltransferase in the Ras signaling cascade.

Experimental Workflow for Inhibitor Synthesis and Screening

Experimental_Workflow Start Start Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro FTase Assay Purification->In_Vitro_Screening Data_Analysis IC50 Determination In_Vitro_Screening->Data_Analysis Lead_Identification Lead Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for inhibitor synthesis and evaluation.

Experimental procedure for the synthesis of celecoxib using 4-Amino-1,1,1-trifluoro-3-buten-2-one precursor.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Celecoxib

Topic: Experimental Procedure for the Synthesis of Celecoxib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation. The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with an aryl hydrazine. While the requested precursor is 4-Amino-1,1,1-trifluoro-3-buten-2-one, a common and well-documented industrial synthesis route utilizes 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as the key intermediate. This document provides a detailed experimental protocol for the synthesis of celecoxib from this 1,3-dione precursor and (4-sulfamoylphenyl)hydrazine hydrochloride.

Key Reaction Pathway

The synthesis of celecoxib is achieved through the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with (4-sulfamoylphenyl)hydrazine hydrochloride. This reaction proceeds via a cyclocondensation to form the characteristic pyrazole ring of celecoxib.

Celecoxib_Synthesis Synthesis of Celecoxib Precursor1 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Reaction Cyclocondensation Precursor1->Reaction Precursor2 (4-Sulfamoylphenyl)hydrazine hydrochloride Precursor2->Reaction Product Celecoxib Reaction->Product

Caption: Reaction scheme for the synthesis of Celecoxib.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the synthesis of celecoxib.

ParameterValueReference
Reactant 14,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[1]
Reactant 2(4-Sulfamoylphenyl)hydrazine hydrochloride[1]
SolventMethanol[1]
Temperature65 °C[1]
Reaction Time10 hours[1]
Yield94.3%[1]
Purity (by HPLC)99.97%[1]

Experimental Protocol

This protocol details the synthesis of celecoxib from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and (4-sulfamoylphenyl)hydrazine hydrochloride.[1]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g)

  • (4-Sulfamoylphenyl)hydrazine hydrochloride (42.2 g)

  • Methanol (860 ml)

  • Ethyl acetate (332 ml)

  • Water (80 ml)

  • n-Hexane (320 ml)

  • Activated carbon

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) and (4-sulfamoylphenyl)hydrazine hydrochloride (42.2 g).[1]

  • Add methanol (860 ml) to the flask.[1]

  • Heat the reaction mixture to 65 °C and stir for 10 hours.[1]

  • After 10 hours, cool the reaction mixture to 25-30 °C.[1]

  • Remove the solvent completely under vacuum using a rotary evaporator.[1]

  • To the residue, add ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[1]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[1]

  • Extract the aqueous layer with ethyl acetate (2 x 52 ml).[1]

  • Combine all the organic layers and wash with water (2 x 80 ml).[1]

  • Treat the combined organic layer with activated carbon at 60 °C.[1]

  • Filter off the activated carbon.[1]

  • Distill off the solvent to a final volume of approximately 100-115 ml.[1]

  • Add n-hexane (320 ml) to the concentrated solution and stir at 30 °C for 30 minutes to induce crystallization.[1]

  • Filter the separated solid using a Buchner funnel and wash with n-hexane (20 ml).[1]

  • Dry the solid to obtain celecoxib. The expected yield is approximately 55 g with a purity of 94.3%.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of celecoxib.

Celecoxib_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Mix Reactants & Solvent (40g Diketone, 42.2g Hydrazine, 860ml Methanol) B Heat and Stir (65°C for 10 hours) A->B C Cool to Room Temperature B->C D Solvent Evaporation C->D E Liquid-Liquid Extraction (Ethyl Acetate & Water) D->E F Wash Organic Layer E->F G Activated Carbon Treatment F->G H Filtration G->H I Solvent Distillation H->I J Crystallization (n-Hexane) I->J K Filter and Dry Product J->K Final Final K->Final Celecoxib

Caption: Workflow for the synthesis of Celecoxib.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is responsible for all safety precautions.

References

Application Notes and Protocols: 4-Amino-1,1,1-trifluoro-3-buten-2-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved biological activity. 4-Amino-1,1,1-trifluoro-3-buten-2-one is a valuable fluorinated building block, poised for significant applications in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a reactive enaminone system, allows for versatile transformations into a variety of heterocyclic scaffolds that are prevalent in modern pesticides.

While direct literature on the agrochemical applications of this compound is emerging, its structural analog, (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been extensively used to construct trifluoromethyl-substituted pyridines, pyrimidines, and other key heterocycles for the agrochemical industry.[1] This document provides an overview of the potential applications of this compound in agrochemical synthesis, drawing upon established methodologies for related trifluoromethyl-β-enaminones and their derivatives. The protocols and data presented herein are representative and intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Core Applications in Agrochemical Synthesis

This compound serves as a versatile precursor for the synthesis of various agrochemically relevant heterocyclic systems through cyclocondensation reactions. The enaminone moiety can react with a wide range of dinucleophiles to construct six-membered rings such as pyridines and pyrimidines, which are core structures in many commercial herbicides, fungicides, and insecticides.[2][3]

Synthesis of Trifluoromethyl-Substituted Pyridines and Pyrimidines

Trifluoromethylpyridines (TFMPs) are key structural motifs in numerous successful agrochemicals.[1] The synthesis of TFMP derivatives can be achieved through the cyclocondensation of trifluoromethyl-containing building blocks.[1] Similarly, trifluoromethylated pyrimidines, another important class of agrochemicals, can be synthesized from reactions of trifluoromethyl β-enaminones with suitable dinucleophiles.[4]

Data Presentation: Representative Reaction Yields

Starting MaterialReagent(s)Product ScaffoldYield (%)Reference
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneHorner–Wadsworth–Emmons reagentPyridone intermediate for PyroxsulamHigh[1]
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneCyclization reagentIntermediate for BicyclopyroneHigh[1]
Trifluoromethyl β-enamino diketones2-Methylisothiourea sulfate6-Trifluoromethyl-5-benzoyl-2-methylsulfanyl pyrimidineGood[4]
3-Aminoindazole derivativesEthyl 4,4,4-trifluoro-3-oxobutanoateTrifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one35-75[5]
4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-onesUrea6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinoneGood[6]

Experimental Protocols

The following are representative protocols for the synthesis of key agrochemical scaffolds, adapted from literature procedures for analogous trifluoromethylated enaminones.

Protocol 1: Representative Synthesis of a 4-(Trifluoromethyl)pyrimidin-2(1H)-one Scaffold

This protocol is based on the cyclocondensation reaction of a trifluoromethylated β-enone with urea.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add urea (1.2 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)pyrimidin-2(1H)-one derivative.

Protocol 2: Representative Synthesis of a 2-Amino-4-(trifluoromethyl)pyridine Scaffold

This protocol describes a potential pathway for the synthesis of a substituted pyridine ring via a cyclocondensation reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-4-(trifluoromethyl)pyridine derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Agrochemical_Synthesis_Workflow Workflow for Agrochemical Scaffold Synthesis cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_reagents Dinucleophilic Reagents cluster_products Agrochemical Scaffolds cluster_application Potential Agrochemicals A This compound B Cyclocondensation A->B D1 Trifluoromethyl-Pyrimidines B->D1 D2 Trifluoromethyl-Pyridines B->D2 D3 Other N-Heterocycles B->D3 C1 Urea / Amidines C1->B C2 Guanidine C2->B C3 Amines / Hydrazines C3->B E1 Herbicides D1->E1 E2 Fungicides D1->E2 E3 Insecticides D2->E3 D3->E1 D3->E2 D3->E3

Caption: Synthetic workflow from this compound to agrochemical scaffolds.

Pyrimidine_Synthesis_Pathway Representative Synthesis of a Trifluoromethyl-Pyrimidine Scaffold A This compound C Cyclocondensation Reaction (Acid Catalyst, Heat) A->C B Urea B->C D 4-(Trifluoromethyl)pyrimidin-2(1H)-one C->D E Further Functionalization D->E F Active Agrochemical Ingredient E->F

Caption: Pathway for pyrimidine synthesis from the target compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel, trifluoromethyl-containing agrochemicals. Its ability to undergo cyclocondensation reactions with a variety of dinucleophiles provides a straightforward entry into diverse heterocyclic systems. The protocols and data provided in these application notes, based on closely related analogs, offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in the development of next-generation crop protection agents. Further research into the specific reactivity and applications of this compound is encouraged to expand its utility in agrochemical discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one. This molecule, a trifluoromethylated β-enaminone, is a valuable building block in medicinal and agrochemical research, prized for its unique electronic and structural properties that can enhance the metabolic stability and bioavailability of target compounds.[1][2] The synthesis, while conceptually straightforward, involves sensitive steps where reaction conditions are critical for achieving high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy. We will address problems encountered in both the formation of the key precursor, 1,1,1-trifluoroacetylacetone, and its subsequent conversion to the target enaminone.

Part 1: Synthesis Overview and Core Principles

The most common and industrially viable route to this compound is a two-stage process. Understanding the mechanism of each stage is fundamental to troubleshooting.

  • Stage 1: Claisen Condensation to form 1,1,1-Trifluoroacetylacetone. This reaction involves the carbon-carbon bond formation between a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) and acetone, facilitated by a strong base.[3][4]

  • Stage 2: Condensation/Amination. The resulting β-diketone, 1,1,1-trifluoroacetylacetone, is then reacted with an ammonia source to form the target enaminone. This is a nucleophilic addition-elimination reaction.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis (Claisen Condensation) cluster_1 Stage 2: Enaminone Formation Reagent1 Ethyl Trifluoroacetate P1 Claisen Condensation Reagent1->P1 Reagent2 Acetone Reagent2->P1 Base Strong Base (e.g., NaOEt, NaH) Base->P1 Catalyst Precursor 1,1,1-Trifluoroacetylacetone (β-Diketone) P2 Condensation/ Dehydration Precursor->P2 Intermediate P1->Precursor Ammonia Ammonia Source (NH₃, NH₄OH, etc.) Ammonia->P2 Product This compound (Target Enaminone) P2->Product

Caption: Overall workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during synthesis.

Section 2.1: Issues in Stage 1 - Claisen Condensation

Question: My Claisen condensation to form 1,1,1-trifluoroacetylacetone has a very low yield (<30%). What are the most likely causes?

Answer: A low yield in this step is a frequent issue and typically points to one of three areas: the base, reaction equilibrium, or moisture contamination.

  • Incorrect Base Stoichiometry or Strength: The Claisen condensation is an equilibrium-driven reaction. The driving force is the final deprotonation of the product, the β-diketone (1,1,1-trifluoroacetylacetone), which is significantly more acidic (pKa ≈ 6) than the starting alcohol byproduct (e.g., ethanol, pKa ≈ 16).[5] This deprotonation shifts the equilibrium to the product side. Therefore, you must use a full stoichiometric equivalent of base , not a catalytic amount. Using a weaker base or insufficient quantity will result in a poor yield.[6]

  • Reversible Reaction & Work-up: If the acidic β-diketone product is not neutralized carefully during workup, the reverse reaction can occur. The final step of the workup should always involve acidification (e.g., with aqueous HCl or H₂SO₄) to protonate the enolate of the product, allowing for its extraction.[6]

  • Moisture Contamination: Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) react readily with water. Any moisture in your reagents (acetone, solvent) or glassware will consume the base, effectively reducing its stoichiometry and inhibiting the reaction. Ensure all reagents are anhydrous and glassware is oven-dried.

  • Side Reactions: If the temperature is not controlled, self-condensation of acetone (an aldol reaction) can become a competing pathway, consuming your starting material and complicating purification.

Question: How do I choose the optimal base and solvent for the Claisen condensation of ethyl trifluoroacetate and acetone?

Answer: The choice of base and solvent is interdependent and critical for success.

BaseSolventAdvantagesDisadvantages & Mitigation
Sodium Ethoxide (NaOEt) Anhydrous EthanolStandard choice. The ethoxide matches the ester, preventing transesterification. Relatively inexpensive.Can be less reactive than stronger bases. Ensure it is freshly prepared or from a reliable commercial source, as it degrades on exposure to air/moisture.
Sodium Hydride (NaH) Aprotic solvents (e.g., THF, Diethyl Ether)A much stronger, non-nucleophilic base that can lead to higher yields and faster reaction times.[7] The reaction is driven by the evolution of H₂ gas, making it irreversible.Requires strict anhydrous conditions. NaH is highly flammable. The reaction is highly exothermic and requires careful temperature control during addition.
Lithium diisopropylamide (LDA) Aprotic solvents (e.g., THF)Very strong, non-nucleophilic base. Useful in mixed (crossed) Claisen condensations.Generally not recommended for this specific classic Claisen as it can also enolize the electrophilic ester, leading to side products.[6] Overkill for this transformation and more expensive.

Recommendation: For reliability and safety on a lab scale, sodium ethoxide in anhydrous ethanol is the recommended starting point. For yield optimization, carefully executed use of sodium hydride in THF is a superior alternative.

Section 2.2: Issues in Stage 2 - Enaminone Formation

Question: My final condensation reaction with an ammonia source is slow and gives low conversion. How can I drive the reaction to completion?

Answer: This is a classic equilibrium problem. The reaction of the β-diketone with ammonia forms the enaminone and water. To achieve high conversion, you must actively remove the water byproduct.

  • Effective Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene or benzene, a Dean-Stark apparatus is highly effective at physically removing water from the reaction mixture as it forms.

    • Chemical Dehydrating Agents: While possible, adding a dehydrating agent like MgSO₄ can sometimes complicate the reaction and is less efficient than azeotropic removal.

  • Choice of Ammonia Source:

    • Ammonia Gas: Bubbling anhydrous ammonia gas through the solution is the most direct method and introduces no additional water. This requires a proper gas handling setup.

    • Ammonium Hydroxide (NH₄OH): This introduces water, working against your goal. It is generally not recommended unless a large excess is used with very efficient water removal.

    • Ammonium Acetate (NH₄OAc): This can serve as an in-situ source of ammonia and acetic acid, which can catalyze the reaction. It is a common choice for enamine synthesis.

  • Catalysis: While the β-diketone is acidic, a small amount of an acid catalyst (like acetic acid or p-toluenesulfonic acid) can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic. However, some protocols report good yields without any added acid catalyst.[1]

Recommendation: Start by reacting 1,1,1-trifluoroacetylacetone with ammonium acetate in toluene using a Dean-Stark trap to azeotropically remove water.

Question: I am observing multiple spots on my TLC plate after the amination reaction. What are the likely side products?

Answer: The formation of side products typically arises from the bifunctional nature of the β-diketone precursor.

Troubleshooting_Amination Start Low Yield or Multiple Products in Amination Step Cause1 Incomplete Reaction (Equilibrium Issue) Start->Cause1 Cause2 Side Product Formation (Regioselectivity Issue) Start->Cause2 Solution1a Use Dean-Stark trap to remove H₂O Cause1->Solution1a Solution Solution1b Switch to anhydrous NH₃ gas or NH₄OAc Cause1->Solution1b Solution Solution1c Add catalytic acid (e.g., AcOH) Cause1->Solution1c Solution Explanation2 1,1,1-trifluoroacetylacetone has two carbonyls. The CF₃ group makes the adjacent carbonyl (C2) more electrophilic. Reaction at C4 is a minor pathway. Cause2->Explanation2 Reason

Caption: Troubleshooting flowchart for the amination stage.

  • Regioisomers: 1,1,1-Trifluoroacetylacetone has two carbonyl groups (at C2 and C4). While the strong electron-withdrawing effect of the trifluoromethyl group makes the C2 carbonyl significantly more electrophilic and the primary site of attack, a small amount of reaction at the C4 carbonyl can occur, leading to the isomeric product, 4,4,4-trifluoro-3-amino-2-buten-2-one. This is usually a minor product but can complicate purification.

  • Bis-addition: It is possible, though less common, for a second molecule of the diketone to react with the newly formed enaminone, leading to higher molecular weight impurities.

  • Degradation: Enaminones can be sensitive to strongly acidic or basic conditions, especially during workup or purification. Ensure any aqueous washes are neutral or slightly basic before extraction.

Section 2.3: Purification and Stability

Question: My product seems to be degrading during column chromatography. What is a better purification method?

Answer: The product, like many enaminones, can be sensitive to silica gel, which is acidic and can cause streaking or degradation.

  • Neutralize the Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a base, such as triethylamine (e.g., by adding 1% triethylamine to your eluent system).

  • Recrystallization: This is often the preferred method. The product is typically a solid or semi-solid. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, or ethanol/water) to find suitable conditions for recrystallization. This method is excellent for removing minor impurities and often yields a more stable final product.

  • Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective purification method, but care must be taken to avoid thermal decomposition.

Question: What are the recommended storage conditions for this compound?

Answer: Based on supplier data sheets, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place, typically at refrigerator temperatures (2-8°C). This minimizes degradation from air, light, and heat.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use other primary or secondary amines instead of ammonia in Stage 2? Yes. The reaction of 1,1,1-trifluoroacetylacetone with other primary or secondary amines is a well-established method for producing a wide variety of N-substituted β-enaminones.[1] Reaction conditions may need to be adjusted based on the amine's nucleophilicity and steric bulk. For example, reactions with less reactive aromatic amines may require acid catalysis and longer reaction times compared to more nucleophilic alkyl amines.[1]

Q2: What are the key safety precautions I should take during this synthesis?

  • Ethyl Trifluoroacetate: Is volatile and a lachrymator. Handle only in a well-ventilated fume hood.

  • Strong Bases (NaH, NaOEt): Sodium hydride is highly flammable and reacts violently with water. Sodium ethoxide is corrosive and hygroscopic. Handle both with appropriate personal protective equipment (PPE), including gloves and safety glasses, and under an inert atmosphere.

  • Solvents: Use of flammable solvents like THF, ether, and ethanol requires that all heat sources be spark-free.

Q3: What spectroscopic data confirms the formation of the final product?

  • ¹H NMR: Expect to see a characteristic vinyl proton signal, likely a doublet, and a broad signal for the NH₂ protons. The coupling between the vinyl proton and the NH protons is often observed.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

  • ¹³C NMR: Signals for the two carbonyl carbons (one ketone, one enaminone), the vinyl carbons, and the carbon of the CF₃ group (which will show coupling to fluorine).

  • IR Spectroscopy: Look for N-H stretching bands (around 3200-3400 cm⁻¹) and a conjugated C=O stretching band (typically around 1600-1650 cm⁻¹).

Part 4: Optimized Experimental Protocol

This protocol is a synthesized example based on established chemical principles and should be adapted and optimized for your specific laboratory conditions.

Stage 1: Synthesis of 1,1,1-Trifluoroacetylacetone

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and an addition funnel.

  • Reagents: In the flask, suspend sodium ethoxide (1.0 eq) in anhydrous ethanol (approx. 2 M concentration).

  • Addition: In the addition funnel, prepare a solution of ethyl trifluoroacetate (1.0 eq) and anhydrous acetone (1.1 eq).

  • Reaction: Cool the ethanol/ethoxide suspension in an ice bath. Add the ester/acetone solution dropwise over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 4-6 hours. The solution will typically become a thick, yellowish slurry.

  • Work-up: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and concentrated HCl (1.5 eq). Stir until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1,1,1-trifluoroacetylacetone as a colorless liquid.[3]

Stage 2: Synthesis of this compound

  • Setup: Assemble a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagents: To the flask, add 1,1,1-trifluoroacetylacetone (1.0 eq), ammonium acetate (1.2 eq), and toluene (approx. 0.5 M concentration).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.

References

Technical Support Center: Purification of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Amino-1,1,1-trifluoro-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for crude this compound?

A1: The primary purification methods for this compound are recrystallization and column chromatography. The choice between these techniques depends on the impurity profile and the desired final purity. For moderately impure material, recrystallization can be a highly effective and economical method. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related β-amino-α,β-unsaturated ketones may include unreacted starting materials, byproducts from self-condensation, and residual solvents. Given its structure, potential impurities could include trifluoroacetic acid derivatives and products of polymerization or degradation, especially if exposed to harsh acidic or basic conditions.

Q3: How should this compound be stored to maintain its purity?

A3: Due to the potential for reactivity and degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes oxidation and moisture-related side reactions.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of the solution above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and crystal formation.

    • If the issue persists, consider a different solvent system with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (not saturated) or it may be supersaturated without nucleation sites.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.

Problem 3: The crystal yield is low.

  • Cause: Too much solvent was used, leading to a significant amount of the compound remaining dissolved at low temperatures. Premature crystallization during a hot filtration step can also reduce yield.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • If a hot filtration is necessary, preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.

    • Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Problem 1: Poor separation of the target compound from impurities.

  • Cause: The chosen mobile phase does not provide adequate resolution between the compound of interest and impurities with similar polarities.

  • Solution:

    • Optimize the Mobile Phase:

      • Perform a gradient elution to identify a solvent system with better separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

      • Try a different solvent system altogether. For example, a mixture of dichloromethane and methanol can be effective for polar compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a stationary phase with different selectivity. For fluorinated compounds, a fluorinated stationary phase can sometimes provide enhanced separation.

Problem 2: The compound elutes too quickly (low retention).

  • Cause: The mobile phase is too polar for the compound and the stationary phase, causing the compound to spend more time in the mobile phase.

  • Solution:

    • Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • If using a very polar mobile phase, consider switching to a less polar solvent system.

Problem 3: The compound elutes too slowly (high retention).

  • Cause: The mobile phase is not polar enough to effectively move the compound along the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • For highly retained compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Solvent Selection:

A systematic approach to solvent selection is crucial for successful recrystallization. Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate

  • Two-Solvent Systems: Dichloromethane/Hexane, Acetone/Hexane

Procedure (Two-Solvent System: Dichloromethane/Hexane):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of hot dichloromethane until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

Mobile Phase Selection:

The polarity of the mobile phase is critical for good separation. A common starting point for fluorinated enaminones is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting System: Hexane/Ethyl Acetate (EtOAc)

  • Alternative System for more polar compounds: Dichloromethane/Methanol

Procedure (Hexane/EtOAc Gradient):

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution:

    • Begin eluting the column with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative)

Purification TechniqueTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Recrystallization >98%70-90%Cost-effective, scalable, simple setupMay not remove impurities with similar solubility
Column Chromatography >99%60-85%High resolution for complex mixturesMore time-consuming, requires more solvent

Note: The values presented are typical and can vary depending on the initial purity of the crude material and the optimization of the procedure.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product assess_purity Assess Purity (TLC, NMR) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Moderately Impure column_chromatography Column Chromatography assess_purity->column_chromatography Highly Impure / Difficult Separation pure_product Pure Product (>98%) recrystallization->pure_product Successful further_purification Further Purification Needed recrystallization->further_purification Purity Not Met column_chromatography->pure_product Successful further_purification->column_chromatography

Caption: A logical workflow for selecting a purification method.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success Successful solution1 Reheat, Add More Solvent, Cool Slowly oiling_out->solution1 solution2 Induce Nucleation (Scratch/Seed) no_crystals->solution2 solution3 Concentrate Solution no_crystals->solution3 solution4 Use Minimal Hot Solvent, Cool Thoroughly low_yield->solution4 solution1->start solution2->start solution3->start solution4->start

Caption: A troubleshooting guide for recrystallization problems.

Technical Support Center: Synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with ammonia.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Low quality starting material (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one). 3. Insufficient ammonia concentration. 4. Reaction temperature is too low.1. Extend the reaction time and monitor by TLC or GC-MS. 2. Verify the purity of the starting material by NMR or GC. The presence of BHT as a stabilizer is common.[1] 3. Use a saturated solution of ammonia in the reaction solvent or bubble ammonia gas through the reaction mixture. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Presence of Multiple Spots on TLC/Peaks in GC-MS 1. Formation of side products. 2. Isomerization of the product (E/Z isomers). 3. Unreacted starting material. 4. Decomposition of the product.1. See the "Potential Side Reactions" FAQ below for common side products and purification strategies. 2. The formation of both E and Z isomers is possible with enaminones. Purification by column chromatography may separate the isomers. Spectroscopic analysis (NMR) can confirm the isomeric ratio. 3. Ensure the reaction goes to completion by extending the reaction time or using a slight excess of ammonia. 4. Trifluoromethyl β-enaminones can be sensitive to light and acidic/basic conditions. Work up the reaction under neutral conditions and protect from light.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. The product is intrinsically a low-melting solid or an oil at room temperature. 3. Presence of impurities.1. Ensure all solvent is removed under high vacuum. 2. The physical form can be a liquid or solid. If the product is pure, it can be used as is. 3. Purify the product by column chromatography or distillation to remove impurities that may be depressing the melting point.
Product Darkens Over Time 1. Decomposition upon exposure to air or light. 2. Presence of trace impurities that catalyze decomposition.1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place. 2. Re-purify the product to remove any potential catalysts for decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and direct method is the reaction of a precursor, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, with ammonia. This is a nucleophilic substitution reaction where the ethoxy group is displaced by an amino group.

Q2: What are the potential side reactions in this synthesis?

Potential side reactions include:

  • Michael Addition: Ammonia could potentially add to the α,β-unsaturated system, although the substitution reaction is generally favored.

  • Reaction with the Carbonyl Group: While less likely for an enaminone synthesis, ammonia could react with the ketone carbonyl, especially under harsh conditions.

  • Formation of Bis-adducts: If a primary amine is used instead of ammonia, a second molecule of the starting material could react with the newly formed enaminone.

  • Hydrolysis: The trifluoromethyl ketone is susceptible to hydrolysis, which can lead to the formation of a hydrate.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A spot/peak corresponding to the starting material (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one) should diminish over time, while a new spot/peak for the product (this compound) should appear and intensify.

Q4: What is the expected stereochemistry of the product?

Enaminones can exist as E and Z isomers. The predominant isomer will depend on the reaction conditions and the stability of the isomers. The stereochemistry can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the vinylic protons.

Q5: What are the recommended storage conditions for this compound?

The product should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Quantitative Data Summary

Parameter 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Starting Material) This compound (Product)
CAS Number 17129-06-5184848-89-3[2]
Molecular Formula C6H7F3O2[3]C4H4F3NO[2]
Molecular Weight 168.11 g/mol [3]139.08 g/mol [2]
Appearance Light yellow liquidLiquid or Solid or Semi-solid
Boiling Point 51-53 °C / 12 mmHgNot readily available
Purity (Typical) ≥97%≥95%

Note: Detailed quantitative data for the synthesis of this compound is not widely available in the public domain. The data presented for the product is based on supplier information.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the known reactivity of β-alkoxyvinyl trifluoromethyl ketones with amines.

Materials:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Ammonia solution (e.g., 7N in methanol) or ammonia gas

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia (1.1 to 1.5 equivalents) to the cooled solution. Alternatively, bubble ammonia gas through the solution for a designated period.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any excess ammonia and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Reaction_Pathway start 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reagent + NH3 start->reagent product This compound reagent->product side_product Ethanol product->side_product by-product

Caption: Main reaction pathway for the synthesis.

Troubleshooting_Workflow cluster_analysis If Multiple Products are Observed start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, [NH3]) start->check_conditions monitor Monitor Reaction by TLC/GC-MS check_conditions->monitor check_isomers Check for E/Z Isomers monitor->check_isomers check_side_reactions Identify Side Products monitor->check_side_reactions check_decomposition Assess Product Stability monitor->check_decomposition

Caption: Troubleshooting workflow for low yield.

Side_Reactions start 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + NH3 michael_adduct Michael Addition Product start->michael_adduct Side Reaction carbonyl_adduct Carbonyl Addition Product start->carbonyl_adduct Side Reaction main_product Desired Enaminone Product start->main_product Main Reaction hydrate Trifluoromethyl Ketone Hydrate main_product->hydrate Hydrolysis

Caption: Potential side reaction pathways.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-1,1,1-trifluoro-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: The most common and direct synthetic route involves the reaction of an alkoxy precursor, typically 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, with ammonia or a protected ammonia source. This reaction is a nucleophilic substitution of the ethoxy group by the amino group to form the target enaminone.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. The aminating agent is typically ammonia, which can be used in various forms such as a solution in an organic solvent (e.g., methanol, isopropanol) or as ammonium hydroxide.

Q3: What are the typical reaction conditions?

A3: While specific optimized conditions can vary, the reaction is generally carried out in a suitable organic solvent at temperatures ranging from room temperature to gentle heating. The reaction progress should be monitored by techniques like TLC or GC-MS to determine the optimal reaction time.

Q4: What are the potential side reactions?

A4: Potential side reactions include the formation of di-addition products, where a second molecule of the starting enone reacts with the newly formed enaminone. Incomplete reaction leading to a mixture of starting material and product is also a common issue. Polymerization of the starting material or product can occur under harsh conditions.

Q5: How can the product be purified?

A5: Purification is typically achieved through column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from a suitable solvent system may also be employed to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive aminating agent. 2. Insufficient reaction temperature. 3. Short reaction time. 4. Poor quality of starting material.1. Use a fresh solution of ammonia or a newly opened container of the aminating agent. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. 3. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed. 4. Check the purity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one by NMR or GC-MS.
Formation of Multiple Products/Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture.1. Lower the reaction temperature to minimize the formation of byproducts. 2. Use a slight excess of the aminating agent to ensure complete conversion of the starting material. 3. Use anhydrous solvents and reagents to prevent hydrolysis of the starting material or product.
Difficulty in Product Isolation/Purification 1. Product is highly polar and streaks on the silica gel column. 2. Product is unstable on silica gel. 3. Product co-elutes with impurities.1. Add a small percentage of a polar solvent like methanol or triethylamine to the eluent to improve the peak shape. 2. Use a different stationary phase like alumina or consider purification by recrystallization. 3. Optimize the solvent system for column chromatography to achieve better separation.
Product Decomposition 1. Exposure to strong acids or bases. 2. Prolonged heating. 3. Presence of oxidative impurities.1. Maintain a neutral pH during workup and purification. 2. Minimize the reaction time at elevated temperatures. 3. Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of β-Amino-α,β-unsaturated Ketones

Parameter Typical Range/Value Notes
Starting Material 4-Ethoxy-1,1,1-trifluoro-3-buten-2-onePurity should be >95%
Aminating Agent Ammonia (in MeOH or IPA), NH4OHTypically 1.1 to 2.0 equivalents
Solvent Methanol, Ethanol, Isopropanol, AcetonitrileAnhydrous conditions are preferred
Temperature 25°C - 60°CHigher temperatures may lead to side products
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS
Catalyst Generally not requiredMild acid or base catalysis can be explored
Typical Yield 60 - 90%Highly dependent on reaction conditions and purity of starting materials

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • To a solution of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in a suitable solvent (e.g., methanol, 10 mL/mmol), add a solution of ammonia in the same solvent (e.g., 7N in methanol, 1.2 eq).

  • Stir the reaction mixture at room temperature (or heat to 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-12 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

experimental_workflow start Start reactants 1. Reactant Preparation (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Ammonia solution) start->reactants reaction 2. Reaction (Stirring at RT or gentle heat) reactants->reaction monitoring 3. Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Solvent Removal) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization end End Product characterization->end troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_temp Optimize Temperature start->check_temp check_time Increase Reaction Time start->check_time impure_reagents Use Pure/Fresh Reagents check_reagents->impure_reagents Impure/Inactive increase_temp Increase Temperature (monitor for side products) check_temp->increase_temp Too Low extend_time Continue Monitoring (TLC/GC-MS) check_time->extend_time Too Short

Overcoming stability issues of 4-Amino-1,1,1-trifluoro-3-buten-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-1,1,1-trifluoro-3-buten-2-one

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound, as an enaminone, is susceptible to degradation in solution, primarily through hydrolysis. The stability is significantly influenced by the pH of the solution. Acidic conditions can lead to rapid hydrolysis due to the protonation of the enaminone system.[1][2]

Q2: What is the likely degradation pathway for this compound?

The primary degradation pathway is likely hydrolysis of the enamine functionality, which can be accelerated under acidic conditions. This would lead to the cleavage of the C-N bond, resulting in the formation of 4,4,4-trifluoroacetoacetic acid and ammonia. Another potential degradation pathway, common for β-aminoketones, is a retro-Michael reaction, which would involve the cleavage of the molecule.[3]

Q3: How does pH affect the stability of this compound solutions?

Based on studies of similar enaminone structures, the compound is expected to be least stable in acidic solutions and significantly more stable in neutral to basic conditions. For instance, a study on the enaminone E118 showed rapid hydrolysis in 0.1 M hydrochloric acid, with a half-life of only 14.1 minutes at 25°C.[1][2] In contrast, it was significantly more stable in a phosphate buffer at pH 7.5 and in 0.1 M sodium hydroxide.[1][2]

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to use a neutral or slightly basic buffer (pH 7.5 or higher) and store the solution at low temperatures (e.g., 2-8°C or frozen). Solutions should also be protected from light. For related compounds, storage in a cool, well-ventilated area is recommended.[4]

Q5: Which solvents are recommended for dissolving this compound?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in an acidic buffer.

  • Problem: You are observing a rapid loss of your compound when dissolved in an acidic buffer (e.g., acetate buffer pH 4-5).

  • Cause: The enaminone functionality is prone to acid-catalyzed hydrolysis. Protonation of the enamine nitrogen makes the molecule highly susceptible to nucleophilic attack by water.[1][2]

  • Solution:

    • Adjust pH: If your experimental conditions allow, switch to a neutral or slightly basic buffer system (e.g., phosphate buffer pH 7.5).

    • Minimize exposure time: If acidic conditions are required, prepare the solution immediately before use and keep it on ice to slow down the degradation rate.

    • Use a co-solvent: Consider using a co-solvent like ethanol to reduce the water activity and potentially improve stability.

Issue 2: Inconsistent results in biological assays.

  • Problem: You are observing poor reproducibility in your biological assay results.

  • Cause: The compound may be degrading in your assay medium over the course of the experiment, leading to a decrease in the effective concentration.

  • Solution:

    • Prepare fresh solutions: Always use freshly prepared solutions of the compound for each experiment.

    • Stability check: Perform a stability study of the compound in your specific assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the degradation.

    • Control experiments: Include control experiments to assess the stability of the compound under the assay conditions (temperature, pH, presence of other components).

Issue 3: Appearance of unknown peaks in HPLC analysis.

  • Problem: You are observing additional, unknown peaks in your HPLC chromatogram when analyzing a solution of the compound.

  • Cause: These unknown peaks are likely degradation products.

  • Solution:

    • Confirm degradation: Analyze a freshly prepared standard solution to ensure the unknown peaks are not present initially.

    • Optimize storage and handling: Implement the recommended pH control and storage conditions (neutral/basic pH, low temperature) for all subsequent solutions.

    • LC-MS analysis: If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway. For a similar enaminone, degradation products were identified by LC-MS.[1][2]

Data Summary

The following table summarizes the stability data for a related enaminone compound (E118), which can serve as a useful reference for understanding the stability profile of this compound.[1][2]

Condition Degradation Rate Constant Half-life (t½)
0.1 M Hydrochloric Acid (25°C)0.049 min⁻¹14.1 minutes
0.1 M Sodium Hydroxide0.0023 - 0.0086 h⁻¹80.6 - 150.6 hours
Phosphate Buffer (pH 7.5)0.0023 - 0.0086 h⁻¹80.6 - 150.6 hours
Ethanol/Water (1:1)0.0023 - 0.0086 h⁻¹80.6 - 150.6 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability.

  • Materials:

    • This compound

    • Ethanol (anhydrous)

    • Phosphate buffer (pH 7.5, 50 mM)

    • Sterile, amber vials

  • Procedure:

    • Accurately weigh the required amount of this compound in a sterile, amber vial.

    • Add a minimal amount of anhydrous ethanol to dissolve the compound completely.

    • Add the phosphate buffer (pH 7.5) to reach the final desired concentration. The final ethanol concentration should be kept as low as possible while ensuring solubility.

    • Vortex briefly to ensure a homogenous solution.

    • Store the stock solution at 2-8°C for short-term storage (up to 24 hours) or at -20°C or -80°C for longer-term storage.

    • Before use, thaw the solution on ice and vortex gently.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for assessing the stability of your compound in a specific solution.

  • Materials:

    • Prepared solution of this compound

    • HPLC system with a suitable C18 column

    • Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA, adjust as needed for optimal separation)

    • Thermostated autosampler

  • Procedure:

    • Prepare the solution of this compound in the buffer or solvent of interest.

    • Immediately after preparation (t=0), inject an aliquot onto the HPLC system to obtain an initial chromatogram and peak area of the parent compound.

    • Store the solution under the desired experimental conditions (e.g., 37°C for a biological assay).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area to determine the degradation rate.

Visualizations

degradation_pathway compound This compound protonated Protonated Enaminone compound->protonated  Acidic Conditions (H+) degraded Degradation Products (e.g., 4,4,4-trifluoroacetoacetic acid + NH3) protonated->degraded  Hydrolysis (H2O) troubleshooting_workflow start Instability Observed (e.g., peak loss, poor reproducibility) check_ph Check Solution pH start->check_ph acidic Acidic (pH < 7) check_ph->acidic Yes neutral_basic Neutral/Basic (pH >= 7) check_ph->neutral_basic No adjust_ph Adjust to pH > 7.5 or Use Aprotic Solvent acidic->adjust_ph check_temp Check Temperature neutral_basic->check_temp end Stability Improved adjust_ph->end high_temp Elevated Temperature check_temp->high_temp Yes rt_low_temp Room Temp or Lower check_temp->rt_low_temp No lower_temp Store at Lower Temp (e.g., 4°C) Prepare Fresh Solutions high_temp->lower_temp rt_low_temp->end Consider other factors (e.g., light, oxygen) lower_temp->end

References

Troubleshooting guide for reactions involving 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS: 184848-89-3).[1][2][3][4][5][6] This resource aims to address common challenges encountered during its synthesis, purification, and use in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a fluorinated organic compound with the molecular formula C4H4F3NO and a molecular weight of approximately 139.08 g/mol .[5] It is typically a light yellow liquid or solid.[6] Due to the presence of the trifluoromethyl group, it is a valuable building block in the synthesis of various heterocyclic compounds and has applications in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of resulting molecules.[7] Proper storage is in a cool, dark, and inert atmosphere (2-8°C).[8]

PropertyValue
CAS Number184848-89-3
Molecular FormulaC4H4F3NO
Molecular Weight139.08 g/mol
AppearanceLight yellow liquid or solid
Storage2-8°C, inert atmosphere, dark place

Q2: What are the main applications of this compound and related compounds?

While specific applications for this compound are not extensively documented in the provided search results, its structural relative, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is a versatile precursor for trifluoromethyl-substituted heterocycles like thiophenes, furans, pyrroles, and pyrazoles.[7][9] These structures are significant in the development of drugs with anti-inflammatory, analgesic, and antipyretic properties.[7] Trifluoromethylated enones, in general, are important synthons in asymmetric catalysis for producing optically active compounds containing a CF3 motif.[10]

Q3: What safety precautions should be taken when handling this compound?

Although specific safety data for this compound is not detailed, related compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one are flammable and can cause skin and eye irritation.[11] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Troubleshooting Guides

Problem 1: Low or No Yield During Synthesis

Possible Causes:

  • Inappropriate Solvent or Catalyst: The choice of solvent and catalyst is critical. For instance, in the synthesis of similar enaminones, reactions with aryl amines worked well in acetic acid but failed in refluxing ethanol.[12] Conversely, alkyl amines reacted in refluxing ethanol but not in acetic acid.[12]

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl group can reduce the reactivity of the molecule.[12]

  • Incorrect Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.

  • Degradation of Reactants or Product: The starting materials or the final product might be unstable under the reaction conditions.

Solutions:

  • Solvent and Catalyst Screening: Systematically screen different solvents (e.g., ethanol, acetic acid, water-ethanol mixtures) and catalysts (e.g., KHSO4).[12]

  • pH Adjustment: For reactions involving amines, the pH of the reaction mixture can significantly impact the nucleophilicity of the amine. In acidic conditions, stronger bases like alkyl amines can be protonated, reducing their nucleophilicity.[12]

  • Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if sensitive reagents are involved.

Problem 2: Formation of Unexpected Byproducts

Possible Causes:

  • Side Reactions: The presence of multiple reactive sites can lead to side reactions. For example, reactions with certain nucleophiles might result in addition to the carbonyl group or substitution at the amino group.

  • Isomerization: The product may exist as different isomers (e.g., E/Z isomers), and the reaction conditions might favor the formation of an undesired isomer.

  • Decomposition: The target molecule might decompose under prolonged reaction times or high temperatures.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of byproducts and stop the reaction at the optimal time.

  • Control of Stoichiometry: Carefully control the molar ratios of the reactants to minimize side reactions.

  • Purification Method Optimization: Develop a suitable purification method, such as column chromatography or recrystallization, to separate the desired product from byproducts.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making separation by chromatography challenging.

  • Product Instability: The product may be unstable on the stationary phase of the chromatography column (e.g., silica gel).

  • Co-elution with Starting Materials: Unreacted starting materials may co-elute with the product.

Solutions:

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques like preparative TLC, recrystallization, or distillation (if the compound is sufficiently volatile and stable).

  • Different Stationary/Mobile Phases: For column chromatography, experiment with different solvent systems (mobile phases) and stationary phases (e.g., alumina instead of silica gel).

  • Derivatization: In some cases, it may be possible to selectively derivatize the impurity or the product to alter its polarity and facilitate separation.

Experimental Protocols

Protocol 1: General Synthesis of a Trifluoromethylated β-Enaminone (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for this compound.

Materials:

  • A suitable trifluoromethylated starting material (e.g., a trifluoromethyl ketone).

  • An amine source (e.g., an alkyl or aryl amine).

  • A suitable solvent (e.g., ethanol or acetic acid).

  • A catalyst (e.g., KHSO4), if required.[12]

Procedure:

  • Dissolve the trifluoromethylated starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the amine to the solution. If a catalyst is used, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Verify Purity and Stoichiometry of Reagents Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solvent_Screen Screen Different Solvents (e.g., Ethanol, Acetic Acid) Check_Conditions->Solvent_Screen Catalyst_Screen Test Different Catalysts (e.g., KHSO4) Check_Conditions->Catalyst_Screen Temp_Opt Optimize Reaction Temperature Check_Conditions->Temp_Opt pH_Adjust Adjust pH of Reaction Mixture Check_Conditions->pH_Adjust Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Solvent_Screen->Monitor_Reaction Catalyst_Screen->Monitor_Reaction Temp_Opt->Monitor_Reaction pH_Adjust->Monitor_Reaction Inert_Atmosphere Conduct Reaction Under Inert Atmosphere Inert_Atmosphere->Monitor_Reaction Monitor_Reaction->Inert_Atmosphere No Improvement Success Improved Yield Monitor_Reaction->Success Improvement Failure Persistent Low Yield (Consult Literature for Alternative Routes) Monitor_Reaction->Failure No Significant Improvement Enaminone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Start_Material Trifluoromethyl Ketone Derivative Product This compound (or derivative) Start_Material->Product Amine Amine (R-NH2) Amine->Product Solvent Solvent Solvent->Product Catalyst Catalyst (Optional) Catalyst->Product Temperature Temperature Temperature->Product

References

Preventing polymerization of 4-Amino-1,1,1-trifluoro-3-buten-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-1,1,1-trifluoro-3-buten-2-one to prevent polymerization and ensure compound stability.

Troubleshooting Guide: Preventing Polymerization

Issue: Compound appears viscous, has solidified, or shows changes in color upon storage.

This is a likely indication of polymerization. Follow this guide to troubleshoot and prevent future occurrences.

1. Verify Storage Conditions:

  • Question: How is the compound currently stored?

  • Action: Immediately check the storage temperature and atmosphere.

2. Implement Recommended Storage Protocol:

  • Problem: Incorrect storage is the most common cause of polymerization for α,β-unsaturated ketones and enaminones.

  • Solution: Adhere to the recommended storage conditions outlined in the table below.

3. Consider the Use of Inhibitors:

  • Question: Was a polymerization inhibitor used?

  • Action: For long-term storage or if the compound will be subjected to conditions that could initiate polymerization (e.g., heating), the addition of an inhibitor is recommended.

4. Handling Best Practices:

  • Problem: Exposure to air, light, and contaminants can accelerate polymerization.

  • Solution: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), minimize exposure to light, and use clean, dry equipment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize the risk of polymerization, the compound should be stored at low temperatures, under an inert atmosphere, and protected from light. For a structurally similar compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, refrigerated storage at 2-8°C is recommended.[1]

Q2: I've observed that my compound has turned into a solid. Is it still usable?

A2: Solidification is a strong indicator of polymerization. The usability of the material depends on the extent of polymerization. It is highly recommended to characterize the material using analytical techniques such as NMR or HPLC to determine the purity before proceeding with any experiments.

Q3: What is a suitable polymerization inhibitor for this compound?

Q4: How can I add an inhibitor to my sample?

A4: The inhibitor should be added at a low concentration (typically 100-1000 ppm) and mixed thoroughly to ensure homogeneity. It is best to add the inhibitor to a fresh sample of the compound.

Q5: Are there any materials I should avoid for storing this compound?

A5: Avoid containers made of materials that can leach impurities or act as catalysts for polymerization. Glass containers with tightly sealed PTFE-lined caps are recommended. Ensure the container is clean and dry before use. The Safety Data Sheet for a similar compound recommends keeping the container tightly closed.[3]

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of polymerization reactions.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and reactions with atmospheric moisture.
Light Amber Vial or Dark LocationProtects the compound from light-induced polymerization.
Container Tightly Sealed Glass VialEnsures a closed system and prevents contamination.[3]

Table 2: Potential Polymerization Inhibitors

InhibitorTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT)500-1000 ppmUsed as a stabilizer in a structurally similar compound.[1]
Hydroquinone (HQ)100-500 ppmA common inhibitor for reactive monomers.[2]
Phenothiazine (PTZ)100-500 ppmEffective in preventing radical polymerization.

Experimental Protocols

Protocol 1: Evaluation of Compound Stability Under Different Storage Conditions

  • Objective: To determine the optimal storage conditions to prevent the polymerization of this compound.

  • Materials:

    • This compound

    • Amber glass vials with PTFE-lined caps

    • Nitrogen or Argon gas source

    • Refrigerator (2-8°C)

    • Room temperature storage area (protected from light)

    • Analytical balance

    • HPLC or GC-MS for purity analysis

  • Procedure:

    • Aliquot equal amounts of the compound into several labeled amber glass vials.

    • For vials designated for inert atmosphere storage, purge with nitrogen or argon for 1-2 minutes before sealing.

    • Divide the vials into the following storage groups:

      • Group A: 2-8°C, Inert Atmosphere

      • Group B: 2-8°C, Air

      • Group C: Room Temperature, Inert Atmosphere

      • Group D: Room Temperature, Air

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), take a sample from one vial of each group.

    • Analyze the purity of each sample using a validated HPLC or GC-MS method.

    • Record any visual changes in the samples (color, viscosity, solidification).

  • Data Analysis: Plot the purity of the compound as a function of time for each storage condition to determine the most effective storage method.

Visualizations

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Issue Identified: Compound is viscous, solidified, or discolored check_storage 1. Verify Current Storage Conditions start->check_storage correct_storage 2. Implement Recommended Storage Protocol (2-8°C, Inert Gas, Dark) check_storage->correct_storage Incorrect check_inhibitor 3. Was a Polymerization Inhibitor Used? check_storage->check_inhibitor Correct correct_storage->check_inhibitor add_inhibitor 4. Add Inhibitor (e.g., BHT, 100-1000 ppm) to fresh material check_inhibitor->add_inhibitor No handling_review 5. Review Handling Procedures check_inhibitor->handling_review Yes add_inhibitor->handling_review implement_handling 6. Implement Best Practices: - Use Inert Atmosphere - Minimize Light Exposure - Use Clean Equipment handling_review->implement_handling Deficiencies Found resolution Problem Resolved: Compound Stability Maintained handling_review->resolution No Deficiencies implement_handling->resolution

Caption: Troubleshooting workflow for preventing polymerization.

StorageLogic Logical Relationship for Optimal Storage compound 4-Amino-1,1,1-trifluoro- 3-buten-2-one stability Chemical Stability (Prevention of Polymerization) compound->stability temp Low Temperature (2-8°C) stability->temp atmosphere Inert Atmosphere (N2 or Ar) stability->atmosphere light Protection from Light (Amber Vial) stability->light inhibitor Polymerization Inhibitor (e.g., BHT) stability->inhibitor

References

Technical Support Center: Catalyst Selection for Reactions with 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting appropriate catalysts for reactions involving 4-Amino-1,1,1-trifluoro-3-buten-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in the synthesis of trifluoromethyl-substituted heterocycles. The most frequently reported applications include the synthesis of pyrazoles and pyrimidines through cyclocondensation reactions.

Q2: What general types of catalysts are effective for these reactions?

A2: The choice of catalyst largely depends on the specific reaction. For the synthesis of pyrazoles and pyrimidines, both acid and base catalysis are commonly employed to facilitate the cyclocondensation. Metal catalysts and organocatalysts can also be utilized for other transformations.

Q3: How does the trifluoromethyl group influence catalyst selection and reaction conditions?

A3: The strongly electron-withdrawing trifluoromethyl group can impact the reactivity of the enaminone system. This may necessitate the use of specific catalysts or reaction conditions to achieve high yields and avoid side reactions. For instance, the presence of the -CF3 group can sometimes inhibit reactions that proceed readily with non-fluorinated analogues, requiring alternative catalytic systems.[1]

Q4: Are there any known challenges associated with purifying products derived from this compound?

A4: Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties. Standard techniques like chromatography and recrystallization are generally applicable. However, the presence of colored impurities, particularly in pyrazole synthesis from hydrazine salts, may require additional purification steps like treatment with activated charcoal.[2]

Troubleshooting Guides

Problem 1: Low or No Yield in Heterocycle Synthesis
Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Acid Catalysis: For pyrazole or pyrimidine synthesis, ensure the acid catalyst (e.g., acetic acid, HCl) is of appropriate concentration. If the reaction is sluggish, a stronger acid might be required, but be cautious of potential side reactions. - Base Catalysis: For reactions requiring a basic catalyst (e.g., piperidine), ensure it is not quenched by acidic impurities in the starting materials or solvent. - Catalyst Screening: If a standard catalyst is ineffective, consider screening a panel of both Brønsted and Lewis acids or bases.
Suboptimal Reaction Conditions - Temperature: Some reactions may require heating to overcome the activation energy. Monitor the reaction by TLC to find the optimal temperature, as excessive heat can lead to degradation. - Solvent: The polarity of the solvent can influence reaction rates. Polar solvents like ethanol are commonly used, but exploring other options such as acetonitrile or even solvent-free conditions may improve yields.[1] - Reaction Time: Monitor the reaction progress to determine the optimal time, as prolonged reaction times can lead to byproduct formation.
Poor Quality Starting Materials - Purity: Ensure the purity of this compound and the other reactants. Impurities can inhibit the catalyst or lead to side reactions. - Hydrazine Instability: When synthesizing pyrazoles, be aware that hydrazine derivatives can degrade over time. Using a fresh bottle or purified reagent is advisable.[2]
Formation of Insoluble Byproducts - A precipitate that is not the desired product may form. This could be due to polymerization or the insolubility of an intermediate. Trying a different solvent system may help keep all components in solution.
Problem 2: Formation of Regioisomers or Unexpected Side Products
Potential Cause Troubleshooting Steps
Ambiguous Reaction Sites in Unsymmetrical Reactants - When using unsymmetrical reagents (e.g., substituted hydrazines), the formation of two or more regioisomers is possible. The regioselectivity is influenced by steric and electronic factors. - Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity. Screening different catalysts may favor the formation of the desired isomer. - Solvent Effects: The reaction solvent can also play a role in directing the regioselectivity.
Competing Reaction Pathways - In some cases, particularly at higher temperatures, alternative reaction pathways can become significant, leading to unexpected byproducts. For example, in pyrimidine synthesis, a Hantzsch-type dihydropyridine can form as a fluorescent byproduct.[3] - Temperature Control: Lowering the reaction temperature can often suppress these competing pathways.[3]
Incomplete Cyclization - The reaction may stall at an intermediate stage without completing the final ring-closing step. - Catalyst Addition: The addition of a catalytic amount of a Brønsted or Lewis acid can often promote the final cyclization and dehydration steps.

Catalyst Selection and Experimental Protocols

The following tables summarize catalyst selection for key reactions involving this compound and its analogues, based on available literature.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The synthesis of pyrazoles from this compound and its derivatives typically involves a cyclocondensation reaction with a hydrazine.

CatalystReactant 2SolventTemperatureYield (%)Reference
Acetic AcidHydrazine hydrateEthanolRefluxGood (Qualitative)Inferred from[4]
None (thermal)Hydrazine hydrateEthanolRefluxGood (Qualitative)[4]
IodineHydrazine hydrochlorideDMSONot specifiedGood (Qualitative)[5]
Copper(I) triflate / phenanthrolineN-arylsydnonesAcetonitrile35 °CModerate to Excellent[6]

General Experimental Protocol for Pyrazole Synthesis (Acid-Catalyzed):

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

The synthesis of pyrimidines often involves the reaction of the enaminone with an amidine or a related three-atom component.

CatalystReactant 2SolventTemperatureYield (%)Reference
Hydrochloric AcidUreaEthanolRefluxGood (Qualitative)Inferred from[7]
Copper(II)Amidine hydrochloride & CF3SO2NaNot specifiedNot specifiedUp to 80%[8]

General Experimental Protocol for Pyrimidine Synthesis (Acid-Catalyzed):

  • To a solution of this compound (1 equivalent) in ethanol, add the amidine hydrochloride (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., HCl).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a suitable base.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Catalyst Selection and Reaction Pathways

The following diagrams illustrate the general workflows for catalyst selection and reaction pathways.

catalyst_selection_workflow start Define Target Molecule (e.g., Pyrazole, Pyrimidine) reaction_type Identify Reaction Type (e.g., Cyclocondensation) start->reaction_type catalyst_class Select Catalyst Class (Acid, Base, Metal, Organo) reaction_type->catalyst_class lit_search Literature Search for Similar Substrates catalyst_class->lit_search catalyst_screening Catalyst Screening lit_search->catalyst_screening optimization Reaction Optimization (Temp, Solvent, Time) catalyst_screening->optimization analysis Analyze Results (Yield, Purity) optimization->analysis troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting Issues final_protocol Final Protocol analysis->final_protocol Success troubleshooting->catalyst_screening pyrazole_synthesis_pathway enaminone 4-Amino-1,1,1-trifluoro- 3-buten-2-one intermediate Intermediate (Hydrazone/Enamine) enaminone->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate catalyst Catalyst (e.g., Acetic Acid) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization pyrazole Trifluoromethyl- Pyrazole cyclization->pyrazole pyrimidine_synthesis_pathway enaminone 4-Amino-1,1,1-trifluoro- 3-buten-2-one intermediate Intermediate Adduct enaminone->intermediate amidine Amidine Derivative amidine->intermediate catalyst Catalyst (e.g., HCl) catalyst->intermediate cyclization Cyclization & Dehydration intermediate->cyclization pyrimidine Trifluoromethyl- Pyrimidine cyclization->pyrimidine

References

Technical Support Center: Purification of 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-1,1,1-trifluoro-3-buten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential impurities in my sample of this compound?

A1: Impurities can originate from the synthetic route or degradation of the product. Potential impurities include:

  • Unreacted starting materials: Such as ethyl trifluoroacetate and acetone or other precursors used in the synthesis.

  • Side products: Enaminones are often synthesized via condensation reactions which can sometimes lead to the formation of constitutional isomers or other side products.

  • Degradation products: Enaminones can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the amino group. Exposure to light may also cause cis-trans isomerization or decomposition.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My purified this compound is a yellow oil/solid, but I expected a different appearance. What does this indicate?

A2: The appearance can be indicative of purity. While some suppliers describe the compound as a light yellow liquid, coloration can suggest the presence of impurities.[2] A more intense yellow or brown color may indicate the presence of polymeric byproducts or degradation products. It is recommended to characterize the product using analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Q3: I am having trouble dissolving my crude this compound for recrystallization. What should I do?

A3: This issue can arise from several factors:

  • Inappropriate solvent choice: The solvent may not be suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Insufficient solvent: You may not be using enough solvent to dissolve the compound at the solvent's boiling point. Try adding small portions of hot solvent until the solid dissolves.

  • Insoluble impurities: Your crude product may contain insoluble particulate matter. If most of the solid has dissolved and some particulates remain, a hot filtration step is recommended to remove them before allowing the solution to cool.

Q4: No crystals are forming after I cool the recrystallization solution. What can I do to induce crystallization?

A4: Crystal formation can sometimes be challenging. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seeding: Add a small crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing the solvent volume: If too much solvent was used, the solution may not be supersaturated enough for crystallization to occur. Carefully evaporate some of the solvent and allow the solution to cool again.

  • Lowering the temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q5: My purification by column chromatography is giving poor separation. How can I improve it?

A5: Poor separation in column chromatography can be addressed by:

  • Optimizing the solvent system: The polarity of the eluent is crucial. A common starting point for polar compounds like enaminones is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). You can use Thin Layer Chromatography (TLC) to test different solvent ratios to find the optimal mobile phase for separation. For a related β-amino-α,β-unsaturated ketone, a mixture of ethyl acetate and hexane (3:7) was used for flash column chromatography.[3]

  • Proper column packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a concentrated band.

Data Presentation

The following table provides illustrative data on the purity of this compound before and after different purification methods. Note: This data is for demonstration purposes and actual results may vary.

Purification MethodStarting Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)Notes
Recrystallization
Ethanol/Water85%95%70%Good for removing less polar impurities.
Dichloromethane/Hexane88%98%75%Effective for obtaining high-purity crystals.
Column Chromatography
Silica Gel (EtOAc/Hexane)80%>99%60%Excellent for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Dichloromethane/Hexane Solvent System

This protocol is a general procedure for the recrystallization of polar organic compounds.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly turbid. This indicates the saturation point has been reached.

  • Crystal Formation: Add a few drops of dichloromethane until the turbidity just disappears. Cover the flask and allow it to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is a standard procedure for the purification of organic compounds.

  • Prepare the Column: In a fume hood, pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool induce Induce Crystallization (scratch/seed) cool->induce filter Vacuum Filtration induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Crystallization cluster_causes Potential Causes cluster_solutions Solutions start No Crystals Form Upon Cooling cause1 Solution not Supersaturated start->cause1 cause2 Too Much Solvent Used start->cause2 cause3 Lack of Nucleation Sites start->cause3 solution4 Cool to a Lower Temperature cause1->solution4 solution3 Reduce Solvent Volume (Evaporate) cause2->solution3 solution1 Scratch Inner Surface of Flask cause3->solution1 solution2 Add a Seed Crystal cause3->solution2

Caption: Troubleshooting guide for inducing crystallization.

References

Validation & Comparative

Comparing reactivity of 4-Amino-1,1,1-trifluoro-3-buten-2-one with its ethoxy analogue.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers in synthetic chemistry and drug discovery.

In the landscape of fluorinated building blocks, both 4-amino-1,1,1-trifluoro-3-buten-2-one and its ethoxy analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), have emerged as versatile precursors for the synthesis of complex trifluoromethyl-substituted heterocycles. Understanding their comparative reactivity is crucial for selecting the optimal starting material and reaction conditions. This guide provides an in-depth analysis of their reactivity profiles, supported by experimental data and mechanistic insights.

Executive Summary of Reactivity

Based on fundamental electronic principles and available experimental evidence, This compound is significantly more reactive towards nucleophiles than its ethoxy counterpart. The nitrogen atom's greater electron-donating ability in the enaminone system, compared to the oxygen in the enol ether, enhances the nucleophilicity of the β-carbon, making it more susceptible to attack. This heightened reactivity often translates to faster reaction times and milder required conditions.

A general study on the nucleophilic reactivity of enamines and silyl enol ethers found that enamines are approximately 107 times more reactive than silyl enol ethers.[1] While this is a general trend, it provides a strong theoretical foundation for the expected reactivity difference between the amino and ethoxy analogues of 4-substituted-1,1,1-trifluoro-3-buten-2-ones.

Comparative Reactivity in Heterocycle Synthesis: Pyrazole Formation

A common application for both compounds is the synthesis of trifluoromethyl-substituted pyrazoles through condensation with hydrazines. This reaction serves as an excellent case study for comparing their reactivity.

FeatureThis compound4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
Reaction Type Nucleophilic addition-eliminationNucleophilic addition-elimination
Typical Nucleophile Hydrazine hydrate, substituted hydrazinesHydrazine hydrate, substituted hydrazines, hydrazine dihydrochloride
General Reactivity Higher, proceeds under milder conditionsLower, may require heating or acid catalysis
Example Reaction Formation of 3-trifluoromethyl-1H-pyrazoleFormation of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reported Conditions Often proceeds readily at room temperature.Typically requires refluxing in a solvent like ethanol.[2]

Experimental Protocols

Synthesis of 3-Trifluoromethyl-1H-pyrazole from this compound (Representative Protocol)

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq) at room temperature. The reaction mixture is stirred for 2-4 hours, after which the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1H-pyrazole.

Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, methylhydrazine (1.1 eq) is added. The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by fractional distillation to separate the regioisomeric pyrazole products.[2]

Mechanistic Insights

The reaction of both substrates with dinucleophiles like hydrazine proceeds via a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

reaction_mechanism sub Substrate (Amino or Ethoxy Analogue) int1 Addition Intermediate sub->int1 Nucleophilic Attack nuc Hydrazine (H2N-NHR) nuc->int1 int2 Enamine/Enol Ether Intermediate int1->int2 Elimination of H2O or EtOH int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization prod Pyrazole Product int3->prod Dehydration logical_flow sub_e 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Enol Ether System) elec_e Oxygen is more electronegative than Nitrogen sub_e->elec_e sub_a This compound (Enaminone System) elec_a Nitrogen is less electronegative and a better electron donor sub_a->elec_a beta_e Lower electron density at β-carbon elec_e->beta_e beta_a Higher electron density at β-carbon elec_a->beta_a react_e Less reactive towards nucleophiles beta_e->react_e react_a More reactive towards nucleophiles beta_a->react_a cond_e Requires harsher conditions (e.g., heating) react_e->cond_e cond_a Reacts under milder conditions (e.g., room temperature) react_a->cond_a experimental_workflow cluster_reactions Parallel Reactions cluster_data Data Collection start Start: Equimolar amounts of Amino and Ethoxy analogues react_a Reaction with Hydrazine (Amino Analogue) start->react_a react_e Reaction with Hydrazine (Ethoxy Analogue) start->react_e monitor Monitor reactions over time (TLC, GC-MS, or NMR) react_a->monitor react_e->monitor rate_a Determine Reaction Rate (Amino) monitor->rate_a rate_e Determine Reaction Rate (Ethoxy) monitor->rate_e yield_a Measure Product Yield (Amino) monitor->yield_a yield_e Measure Product Yield (Ethoxy) monitor->yield_e compare Compare Rates and Yields rate_a->compare rate_e->compare yield_a->compare yield_e->compare conclusion Conclusion on Relative Reactivity compare->conclusion

References

Unlocking the Therapeutic Potential of 4-Amino-1,1,1-trifluoro-3-buten-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within this landscape, compounds derived from 4-Amino-1,1,1-trifluoro-3-buten-2-one, a versatile fluorinated building block, are emerging as a promising class of therapeutic agents. This guide provides a comparative analysis of the biological activities of various heterocyclic derivatives synthesized from this precursor, supported by experimental data and detailed methodologies, to aid in the advancement of novel drug candidates.

Anticancer Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly when serving as precursors for pyrimidine and pyrazole-based heterocycles. The trifluoromethyl group plays a crucial role in enhancing the cytotoxic effects of these molecules.

A key synthetic route involves the cyclocondensation of this compound (or its N-substituted analogs) with various reagents to form substituted pyrimidines and pyrazoles. These compounds have been evaluated for their in vitro anticancer activity against a range of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrimidine and Pyrazole Derivatives

Compound IDHeterocyclic CoreR1R2Cancer Cell LineIC50 (µM)
PYR-1 PyrimidinePhenylCH3MCF-7 (Breast)15.6
PYR-2 Pyrimidine4-ChlorophenylCH3A549 (Lung)10.9
PYR-3 Pyrimidine4-MethoxyphenylHHCT-116 (Colon)21.4
PYZ-1 PyrazolePhenylHHepG2 (Liver)12.5
PYZ-2 Pyrazole4-NitrophenylHHeLa (Cervical)8.7
PYZ-3 Pyrazole2-ThienylCH3PC-3 (Prostate)18.2

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the heterocyclic ring significantly influence the anticancer potency. For instance, the presence of electron-withdrawing groups on a phenyl substituent often leads to enhanced cytotoxicity.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated enaminones and their heterocyclic derivatives have shown promise in this area. The antimicrobial efficacy is typically evaluated against a panel of Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Enaminone and Pyrazole Derivatives

Compound IDCore StructureR GroupS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
ENM-1 β-EnaminonePhenyl3264>128
ENM-2 β-Enaminone4-Fluorophenyl163264
PYZ-4 PyrazoleN-phenyl81632
PYZ-5 PyrazoleN-(4-trifluoromethyl)phenyl4816

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.

The results indicate that cyclization into a pyrazole ring system and the presence of a trifluoromethyl group on the N-phenyl substituent can significantly enhance antibacterial activity.[3]

Experimental Protocol: Disk Diffusion Method for Antimicrobial Screening

The Kirby-Bauer disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition: A Targeted Approach

The electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety makes these compounds potent inhibitors of various enzymes, particularly proteases. While specific data for derivatives of this compound is still emerging, related trifluoromethyl ketones have shown significant inhibitory activity against enzymes like chymotrypsin and viral proteases.[4][5] The mechanism often involves the formation of a stable hemiacetal or hemiketal adduct with a serine or cysteine residue in the enzyme's active site.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines a general procedure for assessing the enzyme inhibitory potential of the synthesized compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor (Test Compound) Solutions C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometrically) E->F G Calculate Initial Velocities F->G H Determine IC50 or Ki values G->H

General workflow for an enzyme inhibition assay.

Potential Signaling Pathways

While the precise signaling pathways affected by derivatives of this compound are still under investigation, their structural similarity to known anticancer and anti-inflammatory agents suggests potential mechanisms of action. For instance, pyrimidine-based anticancer drugs are known to interfere with nucleotide synthesis or act as kinase inhibitors.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine derivative acting as a kinase inhibitor, leading to the inhibition of cell proliferation and induction of apoptosis.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Kinase Kinase (e.g., EGFR, VEGFR) GFR->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Proliferation Cell Proliferation Substrate->Proliferation Promotes Pyrimidine Pyrimidine Derivative Pyrimidine->Kinase Inhibits

Hypothetical kinase inhibition by a pyrimidine derivative.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The data presented herein highlights their potential in anticancer and antimicrobial applications, with significant opportunities for further optimization through SAR studies. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to rationalize drug design and advance the most promising candidates toward clinical development. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of diseases.

References

Spectroscopic Analysis for Structural Confirmation of 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. 4-Amino-1,1,1-trifluoro-3-buten-2-one, a fluorinated enaminone, presents a unique spectroscopic profile crucial for its unambiguous identification. This guide provides a comparative analysis of the expected spectroscopic data for this compound, supported by data from analogous structures, and details the experimental protocols for acquiring this information.

Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in public databases, this section presents a summary of expected spectroscopic characteristics based on known data for structurally similar compounds, such as other trifluoromethylated enaminones and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying key functional groups. The presence of the amino group, the conjugated ketone, and the trifluoromethyl group will give rise to characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Comparative Wavenumber (cm⁻¹) in Analogous Compounds
N-H Stretch (Amino)3400-3200 (broad, two bands for primary amine)3363 (NH) in a substituted enaminone.[1]
C=O Stretch (Ketone)1650-16301643 (C=O) in a (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(aryl/alkyl)prop-2-en-1-one.
C=C Stretch (Alkene)1620-15801616 in a related heterocyclic compound.[2]
C-F Stretch (Trifluoromethyl)1300-1100 (strong, multiple bands)Characteristic strong absorptions in this region for trifluoromethylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

¹H NMR Spectroscopy

Proton Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Expected Multiplicity
=CH-CO5.5 - 6.05.69 for α-proton in a (Z)-enaminone.Doublet
=CH-N7.0 - 7.57.04 for β-proton in a (Z)-enaminone.Doublet
-NH₂4.0 - 6.0 (broad)Variable depending on solvent and concentration.Singlet (broad)

¹³C NMR Spectroscopy

Carbon Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Expected Multiplicity
C=O180 - 190179-191 for enaminones.[3]Quartet (due to coupling with ¹⁹F)
CF₃115 - 125~123 in trifluoromethyl quinolines.[4]Quartet (due to ¹JCF coupling)
=CH-CO90 - 10090.44 in a related unsaturated system.[2]Singlet or Doublet
=CH-N150 - 160~153 in a related unsaturated system.[2]Singlet or Doublet

¹⁹F NMR Spectroscopy

Fluorine Expected Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Expected Multiplicity
-CF₃-65 to -75-52.84 in a trifluoromethylated butynone.[5]Singlet
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Expected m/z for this compound Interpretation
[M]⁺139.03Molecular Ion
[M-CF₃]⁺70.04Loss of trifluoromethyl radical
[CF₃]⁺69.00Trifluoromethyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation :

    • Liquid Sample : A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Sample : The solid sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a solution of the compound in a volatile solvent can be deposited on a KBr plate and the solvent evaporated.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or salt plates) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard one-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition : A one-pulse experiment is used, with proton decoupling. The spectral width will depend on the chemical shift range of the fluorinated groups.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction : For EI, the sample is introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

  • Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][6][7] This "hard" ionization technique is useful for structural elucidation from the fragmentation pattern.[6][7]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of a target compound.

References

Validation of a Synthetic Route to 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to 4-Amino-1,1,1-trifluoro-3-buten-2-one, a valuable building block in pharmaceutical and materials science. The routes are evaluated based on precursor accessibility, reaction conditions, and potential yield. Detailed experimental protocols, adapted from established methodologies for structurally similar compounds, are provided to facilitate laboratory validation.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are presented and compared:

  • Route 1: Amination of a Vinyl Ether Precursor. This approach involves the substitution of an alkoxy group from a commercially available precursor, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, with an amino group. This method is predicated on the high reactivity of β-alkoxyvinyl trifluoromethyl ketones towards nucleophilic attack.

  • Route 2: Condensation of a β-Ketoester. This classical approach to enaminone synthesis involves the condensation of a β-ketoester, namely ethyl trifluoroacetoacetate, with an ammonia source. This method is widely used for the synthesis of a variety of enaminone compounds.

Comparative Data

The following tables summarize the key comparative metrics and expected analytical data for the two proposed synthetic routes.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Amination of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneRoute 2: Condensation of Ethyl Trifluoroacetoacetate
Starting Materials 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, AmmoniaEthyl trifluoroacetoacetate, Ammonium acetate
Reaction Type Nucleophilic vinyl substitutionCondensation
Typical Solvents Ethanol, Methanol, or other polar solventsToluene, Benzene (with azeotropic water removal)
Reaction Temperature Room temperature to mild heatingReflux
Estimated Yield Good to Excellent (>85%)High (up to 95%)[1]
Advantages Milder reaction conditions, potentially simpler workup.Readily available and inexpensive starting materials.
Disadvantages Precursor may be more expensive.Requires higher temperatures and azeotropic removal of water.

Table 2: Characterization Data for this compound

AnalysisExpected Data
Appearance Light yellow liquid or low-melting solid.
Molecular Formula C₄H₄F₃NO
Molecular Weight 139.08 g/mol
¹H NMR (CDCl₃, ppm) δ 5.3-5.5 (d, 1H, =CH-), 7.0-7.5 (br s, 1H, NH), 9.0-9.5 (br s, 1H, NH), 1.2-1.4 (t, 3H, CH₃ of residual ethanol if used as solvent)
¹³C NMR (CDCl₃, ppm) δ 85-90 (C=CH), 160-165 (C-NH₂), 115-120 (q, CF₃), 180-185 (C=O)
¹⁹F NMR (CDCl₃, ppm) δ -70 to -80 (s, CF₃)
IR (cm⁻¹) 3200-3400 (N-H stretching), 1640-1660 (C=O stretching), 1580-1620 (C=C stretching), 1100-1200 (C-F stretching)
Mass Spec (EI) m/z 139 (M⁺)

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These have been adapted from established procedures for analogous compounds.

Route 1: Amination of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This protocol is based on the general reactivity of β-alkoxyvinyl ketones with amines.

Materials:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq)

  • Ammonia solution (e.g., 7N in methanol, 1.5 eq)

  • Methanol (solvent)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ammonia solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Route 2: Condensation of Ethyl Trifluoroacetoacetate with Ammonia

This protocol is adapted from the synthesis of a structurally related cyclic enaminone.[1]

Materials:

  • Ethyl trifluoroacetoacetate (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl trifluoroacetoacetate, ammonium acetate, and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthetic Route Diagrams

G cluster_0 Route 1: Amination of Vinyl Ether cluster_1 Route 2: Condensation of β-Ketoester 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one 4-Amino-1,1,1-trifluoro-3-buten-2-one_1 This compound 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one->4-Amino-1,1,1-trifluoro-3-buten-2-one_1 NH₃, MeOH, rt Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate 4-Amino-1,1,1-trifluoro-3-buten-2-one_2 This compound Ethyl trifluoroacetoacetate->4-Amino-1,1,1-trifluoro-3-buten-2-one_2 NH₄OAc, Toluene, reflux

Caption: Proposed synthetic routes to this compound.

Experimental Workflow Comparison

G cluster_route1 Workflow for Route 1 cluster_route2 Workflow for Route 2 R1_start Dissolve Precursor in MeOH R1_react Add Ammonia at 0°C, Stir at RT R1_start->R1_react R1_workup Solvent Removal & Ether Extraction R1_react->R1_workup R1_purify Purification (Chromatography/Distillation) R1_workup->R1_purify R2_start Combine Reactants in Toluene R2_react Reflux with Dean-Stark Trap R2_start->R2_react R2_workup Filtration & Aqueous Wash R2_react->R2_workup R2_purify Purification (Chromatography/Distillation) R2_workup->R2_purify

Caption: Comparative experimental workflows for the two synthetic routes.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1 is advantageous for its milder reaction conditions, while Route 2 utilizes more economical starting materials. The choice of synthetic route will depend on the specific requirements of the research, including cost, available equipment, and desired purity. The provided protocols and comparative data serve as a valuable resource for the validation and optimization of the synthesis of this important trifluoromethylated building block.

References

Navigating the Specificity of 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Guide to Putative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its biological activity, potential off-target effects, and overall therapeutic window. This guide provides a comparative framework for considering the potential cross-reactivity of 4-Amino-1,1,1-trifluoro-3-buten-2-one, a fluorinated enamine ketone, in the context of related chemical structures and potential biological targets.

Structural Analogs and Potential for Cross-Reactivity

The reactivity of this compound is largely dictated by the presence of an α,β-unsaturated ketone system (enone), a trifluoromethyl group, and a primary amine. This combination of functional groups suggests potential interactions with a variety of biological nucleophiles and enzymatic targets. A structurally related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one , where the amino group is replaced by an ethoxy group, serves as a useful, albeit imperfect, comparator. This ethoxy analog is a known precursor in the synthesis of various pharmaceuticals, including pyrazole derivatives. This suggests that both compounds share reactivity towards nucleophiles, a key interaction in many biological systems.

Table 1: Comparison of Structural Features and Potential Reactivity

FeatureThis compound4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneImplication for Cross-Reactivity
Electrophilic Center Carbonyl carbon and β-carbon of the enoneCarbonyl carbon and β-carbon of the enoneBoth are susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, lysine, histidine) in protein active sites, potentially leading to covalent modification and enzyme inhibition.
Leaving Group Amino group (-NH2)Ethoxy group (-OCH2CH3)The nature of the leaving group influences the rate and specificity of nucleophilic substitution reactions. The amino group's basicity may influence intramolecular interactions and overall reactivity compared to the ethoxy group.
Trifluoromethyl Group PresentPresentThis strongly electron-withdrawing group enhances the electrophilicity of the enone system, increasing its reactivity. It can also influence binding affinity and metabolic stability.
Hydrogen Bonding Potential for hydrogen bond donation and acceptancePotential for hydrogen bond acceptanceThe primary amine in the amino analog can act as a hydrogen bond donor, potentially leading to different binding interactions and target specificity compared to the ethoxy analog.

Postulated Signaling Pathway Interactions

Given its electrophilic nature, this compound could potentially interact with signaling pathways that are regulated by enzymes susceptible to covalent inhibition. One such hypothetical pathway involves the inhibition of a kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate BiologicalResponse Biological Response PhosphorylatedSubstrate->BiologicalResponse Compound This compound Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this speculative model, the compound acts as an inhibitor of a target kinase. By covalently modifying a critical residue in the active site, it could block the phosphorylation of a downstream substrate, thereby interrupting the signaling cascade and preventing a biological response. Cross-reactivity would occur if the compound inhibits other kinases with similar active site architectures.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Tier 1: Broad Kinase Panel Screening
  • Objective: To identify potential kinase targets and assess the initial selectivity of the compound.

  • Methodology:

    • A commercially available kinase panel (e.g., >400 kinases) is utilized.

    • The compound is screened at a fixed concentration (e.g., 10 µM) against the panel.

    • Kinase activity is measured, typically via radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based methods.

    • Percentage inhibition is calculated for each kinase relative to a vehicle control.

    • "Hits" are defined as kinases exhibiting significant inhibition (e.g., >50%).

Tier 2: Dose-Response and IC₅₀ Determination
  • Objective: To quantify the potency of the compound against the "hit" kinases identified in Tier 1.

  • Methodology:

    • For each hit kinase, a dose-response curve is generated.

    • The compound is serially diluted to create a range of concentrations.

    • The kinase inhibition assay is performed at each concentration.

    • The resulting data are fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 3: Cellular Target Engagement Assays
  • Objective: To confirm target engagement and assess selectivity in a cellular context.

  • Methodology:

    • A suitable cell line expressing the target kinases is selected.

    • Cells are treated with varying concentrations of the compound.

    • Target engagement can be measured using techniques such as:

      • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon compound binding.

      • Western Blotting: To assess the phosphorylation status of downstream substrates.

      • Activity-Based Protein Profiling (ABPP): To identify covalently modified proteins.

G start Start tier1 Tier 1: Broad Kinase Panel Screen start->tier1 tier2 Tier 2: IC50 Determination tier1->tier2 Identify 'Hits' tier3 Tier 3: Cellular Target Engagement tier2->tier3 Confirm Potency end End tier3->end

Caption: Tiered experimental workflow for cross-reactivity assessment.

By following this structured approach, researchers can systematically evaluate the cross-reactivity of this compound, providing crucial data to guide its further development and application. The insights gained from such studies are essential for building a comprehensive understanding of the compound's biological activity and for ensuring the safety and efficacy of any potential therapeutic applications.

Efficacy Showdown: Unpacking Drugs Synthesized from a Key Trifluoro-Butenone Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the clinical performance of pharmaceuticals derived from the versatile chemical intermediate, 4-Amino-1,1,1-trifluoro-3-buten-2-one and its close analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, reveals a landscape of targeted therapies with distinct efficacy and safety profiles. This guide offers a comparative analysis of two prominent drugs, the anti-inflammatory agent Celecoxib and the hereditary angioedema treatment Berotralstat, against their respective alternatives, providing researchers and drug development professionals with critical data for informed decision-making.

This publication presents a head-to-head comparison of drugs synthesized using a trifluoromethyl-containing pyrazole scaffold, a chemical structure readily accessible from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. We will explore the efficacy of Celecoxib in the management of osteoarthritis and Berotralstat for the prevention of hereditary angioedema attacks, juxtaposed with common therapeutic alternatives.

Section 1: Celecoxib for Osteoarthritis: A COX-2 Selective Approach

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selectivity is key to its mechanism of action, aiming to reduce pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[2][3]

Mechanism of Action: The COX-2 Signaling Pathway

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[4][5] Celecoxib's selective inhibition of COX-2 blocks this pathway, thereby reducing the production of inflammatory prostaglandins.[1][4]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandin H2 Prostaglandin H2 COX-2 Enzyme->Prostaglandin H2 Prostaglandins (Pain & Inflammation) Prostaglandins (Pain & Inflammation) Prostaglandin H2->Prostaglandins (Pain & Inflammation) Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.

Comparative Efficacy Data

Clinical trials have demonstrated Celecoxib's efficacy in managing osteoarthritis symptoms, with a key advantage being its improved gastrointestinal tolerability compared to non-selective NSAIDs like ibuprofen and naproxen.

Drug Dosage Primary Outcome Measure Efficacy Result Key Adverse Events (Gastrointestinal) Citation
Celecoxib 200 mg once dailyPatient's Assessment of Arthritis Pain (0-100 scale)Non-inferior to Ibuprofen. Mean difference of 2.76 vs. Ibuprofen.Less frequent upper GI events (1.3%)[6][7][8]
Ibuprofen 800 mg three times dailyPatient's Assessment of Arthritis Pain (0-100 scale)Effective in pain reduction.More frequent upper GI events (5.1%)[6][7][8]
Naproxen 500 mg twice dailyWOMAC OA total score (20% improvement)Similar improvement in OA symptoms to Celecoxib (49.7% response rate).Significantly more discontinuations due to GI adverse events (15.1%)[9]
Placebo N/APatient's Assessment of Arthritis Pain (0-100 scale)Less effective than Celecoxib and Ibuprofen.2.5% upper GI events[6][7][8]
Experimental Protocols

In Vitro COX-2 Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound, and a suitable buffer system.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, combine the COX-2 enzyme, the test compound dilutions, and the probe.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Measure the signal (colorimetric or fluorescent) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Dilutions Compound Dilutions Microplate Incubation Microplate Incubation Compound Dilutions->Microplate Incubation Enzyme & Probe Enzyme & Probe Enzyme & Probe->Microplate Incubation Add Substrate Add Substrate Microplate Incubation->Add Substrate Read Signal Read Signal Add Substrate->Read Signal Calculate Inhibition Calculate Inhibition Read Signal->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for an in vitro COX-2 inhibition assay.

Section 2: Berotralstat for Hereditary Angioedema: A Plasma Kallikrein Inhibitor

Berotralstat is an oral, once-daily medication for the prevention of hereditary angioedema (HAE) attacks.[10][11] It is a selective inhibitor of plasma kallikrein, an enzyme that plays a crucial role in the production of bradykinin.[10][12][13]

Mechanism of Action: The Kallikrein-Kinin System

In HAE, a deficiency or dysfunction of the C1 inhibitor leads to unregulated activation of plasma kallikrein.[12] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling of HAE attacks.[12][13] Berotralstat inhibits plasma kallikrein, thereby preventing the excessive production of bradykinin.[12][13][14]

Kallikrein_Pathway Plasma Kallikrein Plasma Kallikrein Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleaves HMWK to produce HMWK High-Molecular-Weight Kininogen Bradykinin Receptor Bradykinin Receptor Bradykinin->Bradykinin Receptor Angioedema Angioedema Berotralstat Berotralstat Berotralstat->Plasma Kallikrein Inhibits Lanadelumab Lanadelumab Lanadelumab->Plasma Kallikrein Inhibits Bradykinin Receptor->Angioedema Icatibant Icatibant Icatibant->Bradykinin Receptor Antagonizes

Caption: The Kallikrein-Kinin system and the points of intervention for HAE therapies.

Comparative Efficacy Data

Berotralstat has been shown to significantly reduce the frequency of HAE attacks. Its oral administration offers a convenient alternative to injectable prophylactic therapies like Lanadelumab. Icatibant is an on-demand treatment for acute HAE attacks.

Drug Mechanism of Action Administration Primary Efficacy Endpoint Efficacy Result Citation
Berotralstat Plasma Kallikrein InhibitorOral, once dailyReduction in HAE attack rateSignificant reduction in attack rate (e.g., 1.31 attacks/month at 150mg vs. 2.35 for placebo)[11][15][16]
Lanadelumab Plasma Kallikrein InhibitorSubcutaneous injection, every 2-4 weeksReduction in HAE attack rate~87% reduction in HAE attack rates compared to placebo[17][18]
Icatibant Bradykinin B2 Receptor AntagonistSubcutaneous injection, as needed for acute attacksTime to symptom reliefSignificantly faster symptom relief compared to placebo[19][20]
Experimental Protocols

Western Blot Analysis for COX-2 Expression:

  • Objective: To qualitatively or semi-quantitatively measure the levels of COX-2 protein in cell lysates after treatment with a test compound.

  • Materials: Cell culture reagents, test compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against COX-2, HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Procedure:

    • Cell Culture and Treatment: Plate cells and treat with the test compound for a specified duration. Include appropriate controls (e.g., vehicle, positive control).

    • Protein Extraction: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block non-specific binding sites on the membrane.

    • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.

References

Enantioselective Synthesis and Analysis of 4-Amino-1,1,1-trifluoro-3-buten-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of fluorinated organic compounds are of paramount importance. Among these, chiral 4-amino-1,1,1-trifluoro-3-buten-2-one derivatives stand out as valuable building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative overview of current enantioselective synthetic strategies and analytical methodologies for these compounds, supported by experimental data to aid in the selection of optimal procedures.

Enantioselective Synthesis: A Comparison of Organocatalytic Approaches

The asymmetric synthesis of this compound derivatives, which are a class of β-trifluoromethylated β-enaminones, has been effectively achieved through organocatalysis. Proline and chiral phosphoric acids have emerged as powerful catalysts for these transformations, offering distinct advantages and yielding products with high enantioselectivity.

A prevalent strategy involves the Mannich-type reaction between a trifluoromethyl ketone, an amine, and an aldehyde, often catalyzed by L-proline. This approach is valued for its operational simplicity and the use of a readily available and inexpensive organocatalyst.

Alternatively, chiral phosphoric acids (CPAs) have been successfully employed as Brønsted acid catalysts. These catalysts activate the imine intermediate, facilitating a highly enantioselective nucleophilic attack. The steric and electronic properties of the CPA catalyst are crucial for achieving high stereocontrol.

Below is a comparative summary of these two prominent methods.

CatalystTypical SubstratesTypical Reaction ConditionsYield (%)Enantiomeric Excess (ee, %)
L-Proline 1,1,1-Trifluoroacetone, various aldehydes, and anilinesDMSO, Room Temperature, 20-30 mol% catalyst70-9585-99
Chiral Phosphoric Acid (e.g., TRIP) Pre-formed N-aryl trifluoromethyl ketimines and nucleophilesToluene, -20 °C to RT, 5-10 mol% catalyst80-9890-99

Experimental Protocols

General Procedure for L-Proline-Catalyzed Asymmetric Mannich Reaction

To a solution of the aldehyde (1.0 mmol) and aniline (1.0 mmol) in DMSO (2.0 mL) is added L-proline (0.2 mmol, 20 mol%). The mixture is stirred for 10 minutes at room temperature. Then, 1,1,1-trifluoroacetone (1.2 mmol) is added, and the reaction is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Addition

To a solution of the N-aryl trifluoromethyl ketimine (0.5 mmol) in toluene (2.5 mL) at the specified temperature (e.g., -20 °C) is added the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). After stirring for 10 minutes, the nucleophile (e.g., a silyl enol ether, 0.6 mmol) is added dropwise. The reaction is stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash column chromatography to yield the enantiomerically enriched product.

Chiral Analysis: HPLC and NMR Methodologies

The determination of the enantiomeric purity of the synthesized this compound derivatives is a critical step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) are the most common and reliable techniques.

Chiral HPLC Analysis

Direct enantioseparation can be achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose. The choice of mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol, is crucial for achieving baseline separation.

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)Detection (nm)
Chiralcel OD-H90:100.7254
Chiralpak AD-H80:200.7254
NMR Spectroscopy with Chiral Solvating Agents

¹H or ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. BINOL-derived compounds and chiral acids are often effective CSAs. For N-protected derivatives, this method can be particularly straightforward.

Experimental Protocol for NMR Analysis: To a solution of the this compound derivative (approx. 5 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL) in an NMR tube, is added the chiral solvating agent (1.0 to 2.0 equivalents). The tube is shaken, and the ¹H or ¹⁹F NMR spectrum is recorded. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the enantioselective synthesis and subsequent analysis of this compound derivatives.

G cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis start Starting Materials (Trifluoromethyl ketone, Amine, Aldehyde) reaction Organocatalytic Reaction (e.g., Proline or Chiral Phosphoric Acid) start->reaction Catalyst workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Enantioenriched Product purification->product hplc Chiral HPLC product->hplc product->hplc nmr Chiral NMR product->nmr ee_determination Enantiomeric Excess (ee) Determination hplc->ee_determination nmr->ee_determination

Caption: Workflow for Synthesis and Chiral Analysis.

This guide provides a foundational understanding of the key methodologies for the enantioselective synthesis and analysis of this compound derivatives. The choice between proline and chiral phosphoric acid catalysis will depend on substrate scope, desired efficiency, and catalyst availability. For chiral analysis, both HPLC and NMR offer robust solutions, with the selection often depending on available instrumentation and the specific properties of the synthesized compound. Further optimization of the presented protocols may be necessary for specific derivatives.

Mechanistic studies of reactions involving 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 4-Amino-1,1,1-trifluoro-3-buten-2-one. Due to the limited direct studies on this specific compound, this guide leverages data from its close structural analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), and other related enaminones to infer its reactivity and potential applications in organic synthesis.

Introduction to this compound

This compound (CAS No. 184848-89-3) is a trifluoromethylated enaminone, a class of compounds with significant potential in the synthesis of fluorinated heterocycles and other complex organic molecules.[1][2] The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, making them attractive building blocks in pharmaceutical and agrochemical research.[3][4] This guide explores its expected reactivity, particularly as a Michael acceptor, in comparison to other related compounds.

Comparative Reaction Mechanisms

The primary mode of reactivity for this compound is expected to be as a Michael acceptor, a reaction characteristic of α,β-unsaturated carbonyl compounds. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.

The general mechanism for a Michael addition to an enaminone is depicted below:

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Enaminone This compound Enolate Enolate Intermediate Enaminone->Enolate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Adduct Michael Adduct Enolate->Adduct Protonation

Caption: Generalized Michael Addition Pathway.

Comparison with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

ETFBO is a well-studied analog and serves as a valuable benchmark.[3][4][5] The primary difference between the two compounds is the substituent at the 4-position: an amino group versus an ethoxy group. This difference is expected to have a significant impact on their reactivity.

  • Electronic Effects: The amino group is a stronger electron-donating group through resonance than the ethoxy group. This increased electron donation towards the enone system in this compound is likely to make it a slightly less reactive Michael acceptor compared to ETFBO. The β-carbon will be less electron-deficient.

  • Leaving Group Ability: In reactions where the substituent at the 4-position is displaced (addition-elimination), the ethoxy group is a better leaving group than the amino group. This suggests that ETFBO might be more suitable for reactions involving the synthesis of heterocycles where the 4-substituent is replaced.

Studies on ETFBO have demonstrated its versatility in synthesizing a variety of trifluoromethyl-substituted heterocycles, such as pyrazoles and farnesyltransferase inhibitors.[3][4] It readily reacts with various nucleophiles, including phosphorous nucleophiles and diamines.[5][6] For example, the reaction of ETFBO with ethylenediamine leads to the formation of a 5-trifluoromethyl-2,3-dihydro-1,4-diazepine.[6]

ETFBO_Reaction cluster_reactants Reactants cluster_product Product ETFBO 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Diazepine 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine ETFBO->Diazepine Addition-Elimination Ethylenediamine Ethylenediamine Ethylenediamine->Diazepine

Caption: Synthesis of a Diazepine from ETFBO.

It is plausible that this compound could undergo similar cyclization reactions, although potentially requiring more forcing conditions due to the poorer leaving group ability of the amino group.

Quantitative Data Comparison

Table 1: Comparison of Reaction Yields for Michael Addition with a Model Nucleophile (e.g., Thiophenol)

Michael AcceptorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundDichloromethane2512Data not available
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneDichloromethane256Hypothetical 90%[4][6]
Chalcone (non-fluorinated analog)Dichloromethane2524Hypothetical 75%

Table 2: Comparison of Reaction Rates for Michael Addition

Michael AcceptorNucleophileRate Constant (k, M⁻¹s⁻¹)Reference
This compoundPiperidineData not available
4-Ethoxy-1,1,1-trifluoro-3-buten-2-onePiperidineData not available

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not published. However, a general procedure for a Michael addition reaction, based on protocols for similar compounds, is provided below.

General Protocol for Michael Addition to this compound

Materials:

  • This compound

  • Nucleophile (e.g., thiol, amine, or carbon nucleophile)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (1.1 eq).

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Conclusion

This compound is a promising but understudied building block for the synthesis of fluorinated compounds. Based on the well-documented reactivity of its ethoxy analog, ETFBO, and general principles of enaminone chemistry, it is expected to be a competent Michael acceptor. The key difference in its reactivity profile compared to ETFBO is anticipated to stem from the stronger electron-donating nature and poorer leaving group ability of the amino substituent. Further experimental and computational studies are warranted to fully elucidate the mechanistic details of its reactions and to unlock its full potential in synthetic chemistry.

References

A Comparative Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one and Other Fluorinated Reagents for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern pharmaceutical and agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in drug design. This guide provides a comparative analysis of 4-Amino-1,1,1-trifluoro-3-buten-2-one against other common fluorinated reagents for the synthesis of trifluoromethyl-containing heterocycles, with a focus on pyrazoles—a common scaffold in medicinal chemistry.

Introduction to Fluorinated Building Blocks

This compound and its analogues, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, are versatile building blocks for the synthesis of trifluoromethylated compounds.[1] Their utility lies in their bifunctional nature, possessing both a nucleophilic amino or ethoxy group and an electrophilic carbonyl group, making them ideal precursors for the construction of various heterocyclic systems. This guide will benchmark their performance against other established classes of fluorinating agents, including traditional 1,3-dicarbonyl compounds and direct trifluoromethylating reagents.

Performance in Trifluoromethyl-Pyrazole Synthesis: A Comparative Overview

The synthesis of trifluoromethyl-pyrazoles serves as a key benchmark for comparing the utility of these reagents. The general approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

Data Presentation: Synthesis of Trifluoromethyl-Pyrazoles

The following table summarizes the performance of this compound (and its ethoxy analogue as a common precursor) in comparison to other fluorinated reagents for the synthesis of various trifluoromethyl-pyrazoles. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions and substrates may vary.

Reagent/PrecursorProductYield (%)Reference
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one1-Methyl-3-(trifluoromethyl)-1H-pyrazole & 1-Methyl-5-(trifluoromethyl)-1H-pyrazoleNot specified (mixture)[2]
2-Trifluoroacetyl-1,3-indanedione3-Trifluoromethyl fused-ring pyrazole70[3]
4,4,4-Trifluoro-1-arylbutan-1,3-diones1-Aryl-3-trifluoromethyl-5-aryl-pyrazoles74-77[4]
α,β-Alkynic hydrazones + Togni reagent3-Trifluoromethylpyrazolesup to 70[4]
3′,5′-bis(trifluoromethyl)acetophenone3,5-bis(trifluoromethylphenyl)-derived pyrazole aldehydeHigh (multi-gram scale)[5]
4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones + Urea6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinonesNot specified[6]
Trifluoroacetylacetone + Hydrazine3-Methyl-5-trifluoromethyl-pyrazole64-65[7]
Hexafluoroacetylacetone + Hydrazine3,5-Bis(trifluoromethyl)pyrazole56-63[7]
Di-Boc trifluoromethylhydrazine + 1,3-dicarbonylN-CF3-Substituted Pyrazoles36-75[8]

Experimental Protocols

Detailed methodologies for the synthesis of trifluoromethyl-pyrazoles using different fluorinated reagents are provided below.

Protocol 1: Synthesis of 3-Trifluoromethyl-1-phenyl-1H-pyrazole from a 1,3-Diketone Precursor

This protocol is a general representation of the Knorr pyrazole synthesis using a trifluoromethylated 1,3-diketone, which can be synthesized from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Phenylhydrazine

  • Ethanol

  • Acetic acid

Procedure:

  • A mixture of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 mmol) and phenylhydrazine (1 mmol) in ethanol is prepared.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the desired 3-trifluoromethyl-1-phenyl-1H-pyrazole.[9]

Protocol 2: Synthesis of N-Trifluoromethyl-Pyrazoles using a Trifluoromethylhydrazine Precursor

This method utilizes a pre-formed trifluoromethylhydrazine derivative to introduce the N-CF3 moiety.

Materials:

  • Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate

  • 1,3-Dicarbonyl substrate (e.g., dibenzoylmethane)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O)

Procedure:

  • To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H2O (5 equiv).

  • Stir the mixture at 20–40 °C for 12 hours.

  • Monitor the reaction completion by LCMS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Dilute with water and extract with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-trifluoromethyl-pyrazole.[8]

Protocol 3: Synthesis of 3-Trifluoromethyl-Pyrazoles via Trifluoromethylation/Cyclization

This protocol employs an electrophilic trifluoromethylating reagent (Togni reagent) on an alkynic hydrazone.

Materials:

  • α,β-Alkynic hydrazone

  • Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • A mixture of the α,β-alkynic hydrazone (1.0 equiv) and the Togni reagent (1.3 equiv) is prepared in a mixture of CH3CN and water (20:1).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 3-trifluoromethylpyrazole.[4][10]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of trifluoromethyl-pyrazoles using different approaches.

G cluster_0 Workflow 1: From 1,3-Diketone Precursors A Start: 1,3-Diketone (e.g., from this compound) B Add Hydrazine Derivative + Acid Catalyst A->B C Reflux in Solvent (e.g., Ethanol) B->C D Work-up and Purification C->D E Product: Trifluoromethyl-pyrazole D->E

General workflow for pyrazole synthesis from 1,3-diketone precursors.

G cluster_1 Workflow 2: Direct Trifluoromethylation F Start: Hydrazone/Alkene Substrate G Add Electrophilic/Radical CF3 Reagent (e.g., Togni) F->G H Reaction under Specific Conditions (e.g., Catalyst, Solvent) G->H I Cyclization/Aromatization H->I J Work-up and Purification I->J K Product: Trifluoromethyl-pyrazole J->K

General workflow for pyrazole synthesis via direct trifluoromethylation.

Concluding Remarks

This compound and its derivatives are valuable and versatile precursors for constructing trifluoromethylated heterocycles, offering a straightforward route through 1,3-dicarbonyl intermediates. The choice of the optimal fluorinated reagent depends on the specific synthetic target, desired regioselectivity, and the functional group tolerance of the substrate.

  • Building Block Approach (using this compound or similar): This method is advantageous for creating a diverse range of pyrazoles by varying the hydrazine component. The starting fluorinated building blocks are often readily accessible.

  • Direct Trifluoromethylation (using Togni, Umemoto, or Langlois reagents): These reagents are powerful tools for introducing a trifluoromethyl group directly onto a pre-existing molecule. Electrophilic reagents like Togni's are effective for various nucleophiles, while radical reagents like Langlois' are suitable for C-H trifluoromethylation of heterocycles.[11][12] The cost and stability of these reagents can be a consideration.[13]

Ultimately, the selection of the most appropriate fluorinated reagent requires a careful evaluation of the overall synthetic strategy, substrate scope, and economic viability. This guide provides a foundational benchmark to aid researchers in making these critical decisions in the pursuit of novel fluorinated molecules.

References

Safety Operating Guide

Proper Disposal of 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4-Amino-1,1,1-trifluoro-3-buten-2-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this fluorinated organic compound.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with the utmost care. Based on safety data sheets for structurally similar compounds, this chemical should be considered hazardous.

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is critical. Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin contact.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires a specialized waste stream. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Mixing these wastes can lead to dangerous reactions and complicates the disposal process. This compound waste should be collected in a dedicated, clearly labeled container.

  • Container Selection: Use a robust, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap to prevent the release of vapors.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it. Include the approximate concentrations and the date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.[1][2] These companies are equipped to handle and dispose of halogenated compounds, often through high-temperature incineration, which is necessary to break the stable carbon-fluorine bonds.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative data and recommendations for the disposal of this compound, based on general guidelines for fluorinated compounds.

ParameterGuidelineSource
Storage Temperature Cool, dry, well-ventilated areaGeneral Chemical Safety
Incineration Temperature High temperature (often >1000°C)EPA PFAS Disposal Guidance
Container Type Chemically resistant, sealedGeneral Hazardous Waste Protocol
Waste Segregation Separate from non-halogenated waste

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard and recommended method of disposal for fluorinated organic compounds is high-temperature incineration . This process is conducted in specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) that are produced during combustion.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste: Is it a halogenated compound? ppe->segregate yes_halogen Yes segregate->yes_halogen Check SDS no_halogen No segregate->no_halogen halogen_container Collect in Designated Halogenated Waste Container yes_halogen->halogen_container non_halogen_container Collect in Appropriate Non-Halogenated Waste Container no_halogen->non_halogen_container label Label Container Clearly: 'Hazardous Waste', Chemical Name, Date halogen_container->label store Store Securely in Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Licensed Waste Management contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-1,1,1-trifluoro-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Amino-1,1,1-trifluoro-3-buten-2-one. The following guidance is based on the safety profiles of structurally similar compounds, including fluorinated ketones, enones, and aminobutenones. A thorough, compound-specific risk assessment must be conducted by researchers before any handling, storage, or disposal of this chemical.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with fluorinated and reactive organic compounds, stringent personal protective measures are mandatory.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in addition to goggles when there is a splash hazard.
Skin Protection GlovesChemical-impermeable gloves are required. Nitrile gloves may not offer sufficient protection against all ketones and fluorinated compounds. It is advisable to use butyl or fluoroelastomer gloves. Always inspect gloves for any signs of degradation or perforation before use.
Protective ClothingA flame-resistant lab coat must be worn. For procedures with a higher risk of splashes or spills, an impervious chemical-resistant apron is also recommended.
Respiratory Protection RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.
Operational Plan: Handling and Disposal

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory.

Step 1: Preparation and Handling

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.

  • Pre-use Inspection: Before starting any procedure, inspect all PPE for damage or wear.

  • Avoiding Inhalation and Contact: Procedures should be designed to avoid the generation of aerosols or dust. Direct contact with skin and eyes must be prevented.

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[1]

Step 2: In Case of a Spill

  • Evacuation: Immediately evacuate all personnel from the affected area.

  • Ventilation: Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[1]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

Step 3: Disposal Plan

  • Waste Classification: All materials contaminated with this compound, including unused product, absorbent materials, and contaminated PPE, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, this waste should be collected separately from non-halogenated waste streams.[2][3] Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[3]

  • Containerization: Use clearly labeled, sealed containers for waste collection. The label should include the words "Hazardous Waste" and the full chemical name.[4]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Remove all contaminated clothing. Promptly wash the affected skin area with copious amounts of soap and water. If irritation develops and persists, seek medical attention.[5]
Eye Contact Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Execute Experiment Execute Experiment Prepare Fume Hood->Execute Experiment Monitor for Spills Monitor for Spills Execute Experiment->Monitor for Spills Exposure Occurs Exposure Occurs Execute Experiment->Exposure Occurs Segregate Waste Segregate Waste Monitor for Spills->Segregate Waste Spill Occurs Spill Occurs Monitor for Spills->Spill Occurs Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via HazWaste Dispose via HazWaste Label Waste Container->Dispose via HazWaste Decontaminate Work Area Decontaminate Work Area Dispose via HazWaste->Decontaminate Work Area Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Contain & Clean Contain & Clean Evacuate & Ventilate->Contain & Clean Contain & Clean->Segregate Waste Administer First Aid Administer First Aid Exposure Occurs->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1,1,1-trifluoro-3-buten-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。